Epicoccamide
Description
3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione is a natural product found in Epicoccum nigrum with data available.
Properties
Molecular Formula |
C29H51NO9 |
|---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C29H51NO9/c1-19(23(32)22-24(33)20(2)30(3)28(22)37)16-14-12-10-8-6-4-5-7-9-11-13-15-17-38-29-27(36)26(35)25(34)21(18-31)39-29/h19-21,25-27,29,31-32,34-36H,4-18H2,1-3H3/t19?,20?,21-,25-,26+,27+,29-/m1/s1 |
InChI Key |
GLMMQSHEMIVRFP-XIECNSLGSA-N |
Isomeric SMILES |
CC1C(=O)C(=C(C(C)CCCCCCCCCCCCCCO[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C(=O)N1C |
Canonical SMILES |
CC1C(=O)C(=C(C(C)CCCCCCCCCCCCCCOC2C(C(C(C(O2)CO)O)O)O)O)C(=O)N1C |
Origin of Product |
United States |
Foundational & Exploratory
The Epicoccamide Biosynthetic Pathway: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Epicoccamides are a class of fungal secondary metabolites characterized by a unique mannosylated tetramate structure. First isolated from Epicoccum sp., these compounds have garnered interest due to their distinct biosynthetic origin and potential biological activities. This technical guide provides an in-depth overview of the Epicoccamide biosynthetic pathway, focusing on the genetic and enzymatic machinery responsible for its production. We detail the biosynthetic gene cluster, the proposed enzymatic functions, and relevant experimental methodologies, presenting a comprehensive resource for researchers in natural product biosynthesis and drug discovery.
The this compound Biosynthetic Gene Cluster (epi)
The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), which has been identified and characterized in Epicoccum species as the epi cluster.[1] This cluster contains the essential genes encoding the enzymes required for the assembly of the this compound scaffold. A homologous cluster, termed epc, has also been identified in Epicoccum nigrum.[2]
Table 1: Genes and Proposed Functions in the this compound (epi) Biosynthetic Gene Cluster
| Gene | Proposed Function | Domain Architecture (for EpiA) |
| epiA | Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) hybrid | KS-AT-DH-MT-ER-KR-ACP-C-A-T-R |
| epiB | Glycosyltransferase | - |
| epiC | Enoylreductase | - |
| epiD | Cytochrome P450 monooxygenase | - |
| epiE | MFS transporter | - |
| epiF | N-methyltransferase | - |
Abbreviations: KS (Ketosynthase), AT (Acyltransferase), DH (Dehydratase), MT (Methyltransferase), ER (Enoyl Reductase), KR (Ketoreductase), ACP (Acyl Carrier Protein), C (Condensation), A (Adenylation), T (Thiolation), R (Reductive release).[3]
The Proposed Biosynthetic Pathway of this compound A
The biosynthesis of this compound A is a multi-step process involving the coordinated action of the enzymes encoded by the epi gene cluster. The pathway commences with the synthesis of a polyketide chain, which is subsequently fused with an amino acid and further modified through glycosylation and methylation.
Core Structure Assembly by EpiA (PKS-NRPS)
The cornerstone of the pathway is the hybrid enzyme EpiA, a PKS-NRPS megasynthase.[1]
-
Polyketide Synthesis: The PKS portion of EpiA is responsible for the iterative condensation of malonyl-CoA units to form a long-chain polyketide. The various domains within the PKS module (KS, AT, DH, MT, ER, KR, ACP) guide the chain elongation and reduction steps.
-
Amino Acid Incorporation: The NRPS module of EpiA activates and incorporates an amino acid, identified as L-alanine, onto the growing polyketide chain.[1]
-
Cyclization and Release: The final step catalyzed by EpiA is a Dieckmann-type cyclization, facilitated by the reductive release (R) domain, which forms the characteristic tetramic acid moiety and releases the intermediate from the enzyme.
Post-Assembly Modifications
Following the synthesis of the core structure, a series of tailoring reactions occur to yield the final this compound A molecule.
-
Glycosylation: The glycosyltransferase, EpiB, attaches a mannose sugar moiety to the polyketide backbone.
-
N-Methylation: The N-methyltransferase, EpiF, catalyzes the methylation of the nitrogen atom within the tetramic acid ring.
-
Other Modifications: The enoylreductase (EpiC) and cytochrome P450 monooxygenase (EpiD) are proposed to be involved in further modifications of the polyketide chain, although their precise roles are yet to be fully elucidated.
Quantitative Data
Quantitative data on the biosynthesis of this compound is currently limited in publicly available literature. The following table summarizes the available information.
Table 2: Quantitative Data Related to Epicoccamides
| Parameter | Value | Compound | Organism/System | Reference |
| Morphogenesis Induction | 1.7 mM | This compound D | Phoma destructiva | |
| Synthetic Yield | 17% | This compound D | Chemical Synthesis |
Further research is required to determine key quantitative parameters such as the in vivo and in vitro production titers of this compound A, the kinetic properties of the biosynthetic enzymes, and the intracellular concentrations of precursors and intermediates.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been achieved through a combination of genetic and analytical techniques. Below are generalized protocols for key experiments.
Gene Knockout via Agrobacterium tumefaciens-Mediated Transformation (ATMT)
This protocol outlines the general steps for deleting a gene within the epi cluster to confirm its function in this compound biosynthesis.
-
Vector Construction:
-
Amplify the 5' and 3' flanking regions of the target gene (e.g., epiA) from the genomic DNA of the Epicoccum producer strain.
-
Clone the flanking regions into a binary vector (e.g., pCAMBIA) containing a selectable marker, such as a hygromycin resistance cassette.
-
-
Agrobacterium Transformation:
-
Introduce the constructed vector into a competent Agrobacterium tumefaciens strain (e.g., EHA105) via electroporation or heat shock.
-
Select for transformed A. tumefaciens on a selective medium (e.g., YEP with kanamycin (B1662678) and rifampicin).
-
-
Fungal Transformation (Co-cultivation):
-
Prepare a suspension of A. tumefaciens carrying the knockout vector.
-
Co-cultivate the A. tumefaciens suspension with fungal spores or mycelia of the Epicoccum producer strain on an induction medium.
-
-
Selection of Fungal Transformants:
-
Transfer the co-cultivated fungal material to a selective medium containing an antibiotic to kill the A. tumefaciens (e.g., cefotaxime) and the selection agent for fungal transformants (e.g., hygromycin).
-
-
Verification of Gene Knockout:
-
Isolate genomic DNA from the putative mutant colonies.
-
Confirm the gene deletion through PCR analysis using primers specific to the target gene and the selection marker.
-
-
Metabolite Analysis:
-
Cultivate the wild-type and mutant strains under identical conditions.
-
Extract the secondary metabolites from the culture broth and mycelia.
-
Analyze the extracts using LC-MS/MS to confirm the abolishment of this compound production in the mutant strain.
-
Heterologous Expression of Biosynthetic Genes
To characterize the function of individual enzymes, the corresponding genes can be expressed in a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae.
-
Gene Cloning:
-
Amplify the gene of interest (e.g., epiB) from the cDNA of the Epicoccum producer strain.
-
Clone the gene into an appropriate expression vector under the control of a strong, inducible promoter.
-
-
Host Transformation:
-
Transform the expression vector into the chosen heterologous host using established protocols (e.g., protoplast transformation for Aspergillus).
-
-
Protein Expression and Purification:
-
Induce gene expression in the transformed host.
-
If required, purify the expressed protein using affinity chromatography (e.g., His-tag).
-
-
In Vitro Enzyme Assay:
-
Incubate the purified enzyme with its putative substrate(s) (e.g., the acyl-tetramate intermediate for EpiB) and any necessary co-factors (e.g., GDP-mannose for EpiB).
-
Analyze the reaction products using LC-MS/MS to confirm the enzymatic conversion.
-
LC-MS/MS for this compound Detection and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a crucial technique for the detection and quantification of this compound.
-
Sample Preparation:
-
Extract secondary metabolites from fungal cultures using an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the extract and resuspend it in a suitable solvent for LC-MS analysis (e.g., methanol).
-
-
Chromatographic Separation:
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Elute the compounds using a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve ionization.
-
-
Mass Spectrometry Analysis:
-
Ionize the eluted compounds using electrospray ionization (ESI) in positive ion mode.
-
Perform MS/MS analysis by selecting the precursor ion corresponding to the mass of this compound and fragmenting it to obtain a characteristic product ion spectrum.
-
For quantification, use a multiple reaction monitoring (MRM) method, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway in Epicoccum species has provided significant insights into the genetic and enzymatic basis for the production of these unique mannosylated tetramates. The identification of the epi gene cluster and the proposed functions of the encoded enzymes lay the groundwork for future research in this area. Key future directions include:
-
Biochemical Characterization: In-depth kinetic and mechanistic studies of the individual enzymes in the pathway are needed to fully understand their roles.
-
Pathway Engineering: The knowledge of the biosynthetic pathway can be leveraged for the engineered production of novel this compound analogs with potentially improved biological activities.
-
Regulatory Mechanisms: Investigating the regulatory networks that control the expression of the epi gene cluster could lead to strategies for enhancing this compound production.
This technical guide serves as a foundational resource for researchers aiming to explore and exploit the fascinating biosynthesis of Epicoccamides.
References
Epicoccamide: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicoccamide is a fascinating secondary metabolite belonging to the tetramic acid class of natural products. Structurally, it is a glycosylated polyketide-amino acid hybrid, exhibiting a complex and intriguing molecular architecture. Produced by the ubiquitous fungus Epicoccum nigrum, this compound and its analogues have garnered interest in the scientific community for their potential biological activities. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its isolation, and an exploration of its biosynthetic origins.
Natural Source of this compound
This compound is a natural product synthesized by fungi of the genus Epicoccum, with the primary producer being Epicoccum nigrum[1][2]. This species is sometimes referred to by its synonym, Epicoccum purpurascens[1]. Epicoccum species are cosmopolitan fungi, found in a wide range of terrestrial and marine environments. They are commonly isolated as saprophytes from decaying plant material and soil, and also exist as endophytes, living within the tissues of host plants and marine organisms without causing apparent disease[1][2].
Strains of Epicoccum nigrum that produce this compound have been isolated from various ecological niches, including:
-
Marine Environments: Notably, the original isolation of this compound was from a strain of Epicoccum purpurascens cultured from the inner tissue of the jellyfish Aurelia aurita.
-
Terrestrial Plants: As an endophyte, E. nigrum has been identified in a variety of plants, where it contributes to the host's defense against pathogens through the production of bioactive secondary metabolites.
-
Fruiting Bodies of Other Fungi: Some this compound-producing strains have been found associated with the fruiting bodies of other fungi, such as Pholiota squarrosa.
The ubiquitous nature of Epicoccum nigrum suggests that a vast and largely untapped diversity of strains with the potential to produce this compound and its derivatives may exist in various ecosystems.
Isolation of this compound: Experimental Protocols
The isolation of this compound from Epicoccum nigrum cultures involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. The following protocols are a composite of methodologies described in the scientific literature.
Fungal Strain and Culture Conditions
-
Producing Organism: Epicoccum nigrum (e.g., KACC 40642).
-
Culture Media: Several media can be employed for the cultivation of E. nigrum and the production of this compound. Common choices include:
-
Potato Dextrose Broth (PDB): A general-purpose medium for fungal growth.
-
Yeast Extract Sucrose (YES) Broth: This medium has been shown to support high-level production of this compound. A typical composition is provided in the table below.
-
-
Fermentation Parameters: Optimization of fermentation conditions is crucial for maximizing the yield of this compound. Key parameters are summarized in the table below.
| Parameter | Recommended Conditions |
| Culture Medium | Yeast Extract Sucrose (YES) Broth |
| Yeast Extract | 20 g/L |
| Sucrose | 150 g/L |
| MgSO₄·7H₂O | 0.5 g/L |
| Trace Elements | 1 mL/L of a stock solution |
| Incubation Temp. | 25-28 °C |
| Agitation | 150-200 rpm (for liquid cultures) |
| Incubation Time | 7-14 days |
| pH | Initial pH of 5.5-6.5 |
Extraction of this compound
Following fermentation, the culture broth and/or mycelial mass are subjected to solvent extraction to isolate the crude secondary metabolites, including this compound.
-
Step 1: Separation of Mycelium and Culture Broth
-
The fungal culture is harvested and separated into mycelial biomass and culture filtrate by vacuum filtration or centrifugation.
-
-
Step 2: Solvent Extraction
-
Mycelial Extraction: The mycelial cake is typically extracted with a polar organic solvent such as methanol (B129727) or acetone. This process is often repeated multiple times to ensure complete extraction.
-
Culture Filtrate Extraction: The culture filtrate is partitioned against an immiscible organic solvent, most commonly ethyl acetate (B1210297). The ethyl acetate layer, containing the secondary metabolites, is collected. This partitioning is also repeated to maximize recovery.
-
-
Step 3: Concentration
-
The organic extracts from both the mycelium and the culture filtrate are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification
The crude extract is a complex mixture of various secondary metabolites. Therefore, chromatographic techniques are employed for the purification of this compound.
-
Step 1: Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC)
-
The crude extract is often subjected to an initial fractionation step using VLC on silica (B1680970) gel or a reversed-phase material (e.g., C18). A stepwise gradient of solvents with increasing polarity (e.g., hexane (B92381) -> ethyl acetate -> methanol) is used to elute fractions of varying polarity.
-
-
Step 2: Further Fractionation (e.g., Column Chromatography)
-
Fractions identified as containing this compound (typically by thin-layer chromatography or HPLC analysis) are further purified by column chromatography on silica gel or Sephadex LH-20.
-
-
Step 3: High-Performance Liquid Chromatography (HPLC) Purification
-
The final purification of this compound is typically achieved by reversed-phase HPLC. A C18 column is commonly used with a gradient elution system of water and acetonitrile (B52724) or methanol, often with a small percentage of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
| HPLC Parameter | Recommended Conditions |
| Column | Reversed-phase C18 (e.g., 5 µm particle size, 4.6 x 250 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Gradient | A linear gradient from 10% B to 100% B over 30-40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at 254 nm and 280 nm |
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the genome of Epicoccum nigrum. This BGC contains the genes encoding the necessary enzymes for the assembly of the this compound molecule. The core of the biosynthetic machinery is a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme.
A proposed biosynthetic pathway for this compound is as follows:
-
Polyketide Chain Assembly: The PKS domain of the hybrid enzyme catalyzes the iterative condensation of malonyl-CoA units to form a polyketide chain.
-
Amino Acid Incorporation: The NRPS domain recognizes and activates an amino acid (likely alanine) and incorporates it into the growing molecule.
-
Cyclization and Tetramic Acid Formation: The hybrid chain is then cyclized to form the characteristic tetramic acid moiety.
-
Tailoring Reactions: A series of tailoring enzymes, including glycosyltransferases, methyltransferases, and oxidoreductases, encoded within the BGC, modify the core structure to produce the final this compound molecule. A key step is the glycosylation with a mannose sugar moiety.
While the biosynthetic gene cluster has been identified, the intricate signaling pathways that regulate its expression are still under investigation. Understanding these regulatory networks could provide opportunities for metabolic engineering to enhance the production of this compound.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation and purification of this compound.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway for this compound.
Conclusion
This compound represents a structurally unique natural product with potential for further investigation in drug discovery and development. Its production by the widespread fungus Epicoccum nigrum makes it an accessible target for natural product chemists. The methodologies outlined in this guide provide a framework for the successful isolation and purification of this compound. Further research into the optimization of fermentation conditions and the elucidation of the regulatory networks governing its biosynthesis will be crucial for unlocking the full potential of this fascinating molecule.
References
An In-depth Technical Guide to Epicoccamide: Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicoccamides are a class of fungal secondary metabolites belonging to the glycosylated tetramic acid derivatives. First isolated from Epicoccum purpurascens, these natural products have garnered interest within the scientific community due to the biological activity exhibited by some of its analogues, particularly in the realm of cancer research. This technical guide provides a comprehensive overview of the physical and chemical properties of Epicoccamides, with a focus on Epicoccamide (B1671484) D, and details the experimental protocols for their isolation, characterization, and biological evaluation.
Physicochemical Properties
Epicoccamides are characterized by a core structure consisting of a tetramic acid moiety, a long aliphatic chain, and a sugar unit. Variations in the length and substitution of the aliphatic chain give rise to different this compound analogues.
Table 1: Physicochemical Properties of this compound A and D
| Property | This compound A | This compound D |
| Molecular Formula | C₂₉H₅₁NO₉[1][2] | C₃₁H₅₅NO₉ |
| Molecular Weight | 557.72 g/mol [1][2] | 585.8 g/mol |
| Appearance | Yellow oil[1] | Not specified |
| Solubility | Poorly soluble in water; Soluble in ethanol, methanol, DMF, and DMSO. Specific quantitative data is not readily available. | Not specified, but expected to have similar solubility profile to this compound A. |
| CAS Number | 606139-26-8 | 959855-24-4 |
Biological Activity and Mechanism of Action
While this compound A has not demonstrated significant cytotoxicity, its longer-chain analogue, this compound D, has shown notable biological activity. Research has primarily focused on its effects on cancer cell lines.
Table 2: Cytotoxicity and Antiproliferative Effects of this compound D
| Cell Line | Assay Type | Value | Reference |
| HeLa (Human cervical cancer) | Cytotoxicity (CC50) | 17.0 µM | |
| L-929 (Mouse fibroblast) | Growth Inhibition (GI50) | 50.5 µM | |
| K-562 (Human leukemia) | Growth Inhibition (GI50) | 33.3 µM |
The precise molecular mechanism of action for this compound D's cytotoxic effects is still under investigation. However, the induction of apoptosis and cell cycle arrest are common mechanisms for many natural product-based anticancer agents. Further research is required to elucidate the specific signaling pathways modulated by this compound D.
Experimental Protocols
Isolation and Purification of Epicoccamides
The following is a general protocol for the isolation of Epicoccamides from fungal cultures, based on published methodologies. Specific details may vary depending on the fungal strain and culture conditions.
Protocol Details:
-
Fungal Culture: Epicoccum sp. is cultured on a solid substrate medium, such as rice, in large quantities to maximize the production of secondary metabolites.
-
Extraction: The fungal culture is extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of secondary metabolites.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the different components. This often involves initial separation by column chromatography on silica gel, followed by further purification of the resulting fractions using high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The purified compounds are then identified and characterized using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent, typically DMSO-d₆.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz). 2D NMR experiments such as COSY, HSQC, and HMBC are also performed to fully elucidate the structure and assign all proton and carbon signals.
Mass Spectrometry (MS):
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight and formula of Epicoccamides.
-
Analysis: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is crucial for confirming the elemental composition of the molecule.
Cytotoxicity Assay (MTT Assay)
The following protocol is a standard method for assessing the cytotoxicity of a compound against a cancer cell line, such as HeLa.
Protocol Details:
-
Cell Culture: HeLa cells are cultured in a suitable medium and seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well.
-
Compound Treatment: After allowing the cells to adhere, they are treated with various concentrations of this compound D. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its effects.
-
MTT Reagent: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
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Formazan Formation: The plates are incubated for a further 4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells, and the half-maximal cytotoxic concentration (CC50) is determined.
Conclusion
Epicoccamides, particularly this compound D, represent a promising class of natural products with potential applications in cancer research. This guide has provided a detailed overview of their physicochemical properties and biological activities, along with foundational experimental protocols. Further investigation into the specific molecular mechanisms of action and signaling pathways affected by these compounds is warranted to fully understand their therapeutic potential. The detailed methodologies presented here serve as a valuable resource for researchers and drug development professionals interested in exploring the fascinating biology of Epicoccamides.
References
The Biological Frontier of Epicoccamides: A Technical Guide to Their Activity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicoccamides, a class of glycosylated tetramic acid derivatives isolated from the fungus Epicoccum, have emerged as a focal point of interest in natural product research. Their unique structural features, combining a mannosylated fatty acid chain with a tetramic acid moiety, give rise to a range of biological activities. This technical guide provides a comprehensive overview of the known biological activities of Epicoccamide and its analogs, with a focus on quantitative data, detailed experimental methodologies, and the exploration of potential signaling pathways. As research into these compounds is ongoing, this document serves as a foundational resource for scientists engaged in the discovery and development of novel therapeutic agents.
Quantitative Biological Activity of this compound and Its Analogs
The biological activities of this compound and its analogs have been primarily evaluated in the areas of anticancer and antibacterial research. The following tables summarize the key quantitative data from published studies, offering a comparative look at the potency of these compounds.
| Compound | Cell Line | Assay Type | Activity Metric | Value | Reference |
| This compound D | HeLa | Cytotoxicity | CC50 | 17.0 µM | [1] |
| This compound D | L-929 (mouse fibroblast) | Antiproliferative | GI50 | 50.5 µM | [1] |
| This compound D | K-562 (human leukemia) | Antiproliferative | GI50 | 33.3 µM | [1] |
| This compound-aglycone | HeLa | Growth Inhibition | IC50 | 19 µM | |
| This compound-aglycone | WI-38 (human lung fibroblast) | Growth Inhibition | IC50 | 15 µM | |
| This compound | HeLa | Growth Inhibition | IC50 | 76 µM | |
| This compound | WI-38 | Growth Inhibition | IC50 | 38 µM |
Table 1: Cytotoxic and Antiproliferative Activity of Epicoccamides. This table presents the half-maximal cytotoxic concentration (CC50), half-maximal growth inhibition (GI50), and half-maximal inhibitory concentration (IC50) of this compound D and its aglycone against various cancer and non-cancer cell lines.
| Compound | Bacterial Strain | Assay Type | Activity Metric | Value | Reference |
| This compound-aglycone | Staphylococcus aureus | Antibacterial | MIC | 1 µg/mL | |
| This compound | Staphylococcus aureus | Antibacterial | MIC | 64 µg/mL |
Table 2: Antibacterial Activity of Epicoccamides. This table details the minimum inhibitory concentration (MIC) of this compound and its aglycone against the Gram-positive bacterium Staphylococcus aureus.
Experimental Protocols
To ensure the reproducibility and standardization of research on Epicoccamides, this section provides detailed methodologies for the key experiments cited in the literature.
Protocol 1: Cytotoxicity and Antiproliferative Assays (MTT Assay)
This protocol is adapted for the evaluation of the cytotoxic and antiproliferative effects of this compound and its analogs on adherent cancer cell lines.
1. Materials:
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This compound or analog stock solution (e.g., 10 mM in DMSO)
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Selected cancer cell lines (e.g., HeLa, L-929, K-562)
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Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
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Phosphate-buffered saline (PBS), pH 7.4
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Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom microplates
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Culture the selected cell lines to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend in complete culture medium.
-
Perform a cell count and adjust the cell suspension to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
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-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the CC50/GI50/IC50 value using a suitable software (e.g., GraphPad Prism).
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Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is designed to determine the minimum inhibitory concentration of this compound and its analogs against Staphylococcus aureus.
1. Materials:
-
This compound or analog stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
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Sterile 96-well round-bottom microplates
-
Spectrophotometer
2. Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of S. aureus into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Further dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 106 CFU/mL.
-
-
Compound Dilution:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 7.5 x 105 CFU/mL. The compound concentrations will now be half of the initial serial dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Signaling Pathways and Experimental Workflows
While the direct molecular targets of Epicoccamides are not yet fully elucidated, the biological activities of structurally related compounds suggest potential involvement of key cellular signaling pathways such as NF-κB and Nrf2. Further research is required to confirm the modulation of these pathways by Epicoccamides.
Hypothesized Signaling Pathway Involvement
Experimental Workflow for Cytotoxicity Screening
Experimental Workflow for Antibacterial MIC Determination
Conclusion and Future Directions
This compound and its analogs represent a promising class of natural products with demonstrated cytotoxic, antiproliferative, and antibacterial activities. The data presented in this guide highlight the potential of these compounds, particularly this compound D and its aglycone, as leads for the development of novel therapeutic agents. The provided experimental protocols offer a foundation for further research and comparative studies.
Future investigations should focus on several key areas:
-
Elucidation of Molecular Targets: Identifying the specific cellular components that Epicoccamides interact with is crucial for understanding their mechanism of action.
-
Signaling Pathway Analysis: Direct experimental evidence is needed to confirm the role of pathways such as NF-κB and Nrf2 in mediating the biological effects of Epicoccamides.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a broader range of synthetic analogs will be instrumental in optimizing potency and selectivity.
-
In Vivo Efficacy: Preclinical studies in animal models are a necessary next step to evaluate the therapeutic potential of the most promising this compound analogs.
The continued exploration of Epicoccamides and their derivatives holds significant promise for the discovery of new drugs to combat cancer and infectious diseases. This guide serves as a catalyst for such endeavors, providing the necessary technical information to advance our understanding of these fascinating natural products.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicoccamides are a class of glycosylated 3-acyl-tetramic acid derivatives produced by fungi of the genus Epicoccum. These natural products have garnered interest in the scientific community due to their unique structural features and potential as bioactive compounds. This technical guide provides a comprehensive review of the available scientific literature on epicoccamides, with a focus on their isolation, structure, biological activity, and synthesis.
Epicoccamide (B1671484) was first isolated from a marine-derived culture of Epicoccum purpurascens obtained from the inner tissue of a jellyfish.[1] Subsequent research led to the isolation of several analogues, including epicoccamides B, C, and D, from an Epicoccum species associated with the tree fungus Pholiota squarrosa.[2] These compounds share a common structural scaffold consisting of a tetramic acid moiety linked to a glycosylated fatty acid chain.[1] The variations among the different epicoccamides lie in the substitution patterns and the length of the central carbon chain.[2]
Of the characterized epicoccamides, this compound D has shown the most significant biological activity, exhibiting weak to moderate cytotoxicity against HeLa cell lines and antiproliferative effects against mouse fibroblast (L-929) and human leukemia (K-562) cell lines.[2] This activity has spurred further investigation into the therapeutic potential of these compounds.
This guide will delve into the quantitative biological data, detailed experimental protocols for key cited experiments, and a visualization of the known biosynthetic pathway.
Data Presentation
The biological activities of this compound D have been quantitatively assessed against several cell lines. The following table summarizes the reported cytotoxic and antiproliferative activities.
| Compound | Cell Line | Activity Type | Value | Reference |
| This compound D | HeLa | Cytotoxicity | CC50: 17.0 µM | |
| This compound D | L-929 (Mouse Fibroblast) | Antiproliferative | GI50: 50.5 µM | |
| This compound D | K-562 (Human Leukemia) | Antiproliferative | GI50: 33.3 µM |
Experimental Protocols
Isolation and Purification of Epicoccamides
The following is a generalized protocol for the isolation and purification of epicoccamides from Epicoccum sp. cultures, based on methodologies described in the literature.
1. Fungal Cultivation and Extraction:
-
An Epicoccum species is cultivated in a suitable liquid medium (e.g., malt (B15192052) extract broth) at room temperature with shaking for several weeks.
-
The fungal mycelia are harvested by filtration and extracted with an organic solvent such as ethyl acetate (B1210297).
-
The culture filtrate is also extracted with ethyl acetate.
-
The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Purification:
-
The crude extract is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved by preparative high-performance liquid chromatography (HPLC), typically on a C18 reversed-phase column with a methanol-water or acetonitrile-water gradient, to yield the pure epicoccamides.
Biological Activity Assays
The following are generalized protocols for assessing the cytotoxicity and antiproliferative activity of epicoccamides.
1. Cytotoxicity Assay (MTT Assay):
-
HeLa cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound D) and incubated for a further 48-72 hours.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.
2. Antiproliferative Assay (GI50 Assay):
-
L-929 or K-562 cells are seeded in 96-well plates at an appropriate density.
-
The cells are treated with a range of concentrations of the test compound.
-
After a specified incubation period (e.g., 48 hours), cell proliferation is assessed using a suitable method, such as the sulforhodamine B (SRB) assay or by direct cell counting.
-
The 50% growth inhibition (GI50) value is determined by analyzing the dose-response curve.
Mandatory Visualization
Proposed Biosynthetic Pathway of this compound
The biosynthesis of epicoccamides is believed to involve a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) pathway. The following diagram illustrates a logical workflow for the key steps in the biosynthesis, starting from precursor molecules.
Caption: A logical workflow of the proposed biosynthetic pathway of this compound.
Experimental Workflow for Isolation and Bioactivity Screening
The following diagram outlines the general experimental workflow for the isolation of epicoccamides and the subsequent screening for biological activity.
References
Epicoccamides: A Comprehensive Technical Guide to Their Discovery, Biology, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epicoccamides are a fascinating class of glycosylated 3-acyltetramic acid natural products derived from fungi of the genus Epicoccum. Since the initial discovery of epicoccamide (B1671484) A in 2003 from a marine-derived fungus, several other analogues, epicoccamides B-D, have been isolated from terrestrial sources. These molecules have garnered interest due to their unique structural features, intriguing biosynthetic pathway, and promising biological activities, including antiproliferative and cytotoxic effects. This technical guide provides an in-depth overview of the discovery and history of epicoccamides, detailed experimental protocols for their isolation and characterization, a summary of their biological activities with quantitative data, and an exploration of their biosynthesis.
Discovery and History
The first member of this class, this compound A, was isolated in 2003 from a culture of the fungus Epicoccum purpurascens obtained from the inner tissue of the jellyfish Aurelia aurita[1]. This discovery highlighted the potential of marine-derived microorganisms as a source of novel secondary metabolites. This compound A is a unique hybrid molecule composed of three distinct biosynthetic subunits: a glycosidic moiety, a fatty acid chain, and a tetramic acid unit derived from an amino acid[1].
A few years later, in 2007, a research group isolated three new analogues, epicoccamides B, C, and D, from an Epicoccum species associated with the tree fungus Pholiota squarrosa[2]. These subsequent discoveries demonstrated that epicoccamides are not limited to marine environments and that structural diversity exists within this natural product family, primarily in the length and substitution pattern of the central carbon chain[2].
Chemical Structure and Properties
Epicoccamides are characterized by a core structure featuring a tetramic acid moiety N-acylated with a long, functionalized fatty acid chain, which is in turn glycosylated with a mannose sugar.
Table 1: Physicochemical Properties of Epicoccamides
| Compound | Molecular Formula | Molecular Weight | Source | Reference |
| This compound A | C₂₉H₄₉NO₉ | 555.7 | Epicoccum purpurascens (marine) | [1] |
| This compound B | C₂₇H₄₅NO₉ | 527.6 | Epicoccum sp. (terrestrial) | |
| This compound C | C₂₅H₄₁NO₉ | 500.6 | Epicoccum sp. (terrestrial) | |
| This compound D | C₃₁H₅₃NO₉ | 583.8 | Epicoccum sp. (terrestrial) |
Experimental Protocols
Fungal Cultivation and Extraction
-
Fungal Strain: Epicoccum sp. (e.g., associated with Pholiota squarrosa).
-
Culture Medium: Potato Dextrose Agar (PDA) for initial growth, followed by liquid fermentation in a suitable medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose broth).
-
Fermentation: The fungus is typically cultured in shake flasks at 25-28°C for 14-21 days.
-
Extraction: The fungal mycelium and the culture broth are separated by filtration. The broth is extracted with an organic solvent such as ethyl acetate (B1210297). The mycelium is also extracted with ethyl acetate or methanol. The organic extracts are then combined and concentrated under reduced pressure.
Isolation and Purification of Epicoccamides
A multi-step chromatographic process is employed to isolate the individual epicoccamides from the crude extract.
Caption: General workflow for the isolation of epicoccamides.
-
Vacuum Liquid Chromatography (VLC): The crude extract is first subjected to VLC on silica (B1680970) gel using a step gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, methanol) to yield several fractions.
-
Sephadex LH-20 Chromatography: Fractions containing the epicoccamides are further purified by size-exclusion chromatography on Sephadex LH-20, eluting with methanol, to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reversed-phase HPLC (e.g., on a C18 column) using a gradient of acetonitrile (B52724) in water to yield the pure epicoccamides.
Structure Elucidation
The structures of the epicoccamides were determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of each compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of atoms and the stereochemistry of the molecules.
Table 2: Key ¹H and ¹³C NMR Spectroscopic Data for this compound A (in CD₃OD)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
| Tetramic Acid | ||
| 2 | 178.5 | - |
| 3 | 104.2 | - |
| 4 | 196.1 | - |
| 5 | 58.9 | 4.25 (q, 7.0) |
| 6 (CH₃) | 14.8 | 1.45 (d, 7.0) |
| Fatty Acid Chain | ||
| 1' | 201.9 | - |
| 2' | 45.3 | 2.90 (m) |
| ... | ... | ... |
| Mannose | ||
| 1'' | 101.2 | 4.75 (d, 1.5) |
| 2'' | 72.3 | 3.95 (dd, 3.0, 1.5) |
| 3'' | 73.1 | 3.70 (dd, 9.0, 3.0) |
| 4'' | 68.5 | 3.60 (t, 9.0) |
| 5'' | 75.1 | 3.40 (m) |
| 6'' | 62.8 | 3.80 (dd, 12.0, 2.5), 3.70 (dd, 12.0, 5.5) |
(Note: This is a representative table with key shifts. Complete data can be found in the primary literature.)
Biological Activity
Epicoccamides have been evaluated for various biological activities, with this compound D showing the most significant effects.
Table 3: Biological Activity of this compound D
| Activity | Cell Line | Value | Reference |
| Cytotoxicity (CC₅₀) | HeLa (human cervical cancer) | 17.0 µM | |
| Antiproliferative (GI₅₀) | L-929 (mouse fibroblast) | 50.5 µM | |
| Antiproliferative (GI₅₀) | K-562 (human leukemia) | 33.3 µM | |
| Morphogenesis Induction | Phoma destructiva | 1.7 mM |
Interestingly, the aglycone of this compound has been shown to possess stronger antibacterial and cytotoxic activities than the parent glycosylated compound.
Cytotoxicity and Antiproliferative Assay Protocol (General)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, K-562) and a non-cancerous cell line (e.g., L-929) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The epicoccamides, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the solvent-treated control cells. The CC₅₀ (half-maximal cytotoxic concentration) or GI₅₀ (half-maximal growth inhibitory concentration) values are determined by plotting the percentage of inhibition against the compound concentration.
Biosynthesis
The biosynthesis of epicoccamides is orchestrated by a dedicated biosynthetic gene cluster (BGC), often referred to as the 'epi' cluster. This cluster contains genes encoding the key enzymes responsible for the assembly of the molecule.
Caption: Proposed biosynthetic pathway for this compound A.
The core of the biosynthetic machinery is a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzyme, encoded by the epiA gene. The PKS module is responsible for the iterative extension of a starter unit with malonyl-CoA to form the polyketide chain. This chain is then transferred to the NRPS module, which incorporates an amino acid (alanine in the case of this compound A). Subsequent cyclization and release from the enzyme generate the 3-acyltetramic acid core.
Following the formation of the core structure, further modifications are introduced by other enzymes in the cluster. A glycosyltransferase, encoded by epiB, attaches the mannose sugar to the fatty acid chain. An N-methyltransferase, encoded by epiF, may also be involved in the final maturation of the molecule.
Conclusion and Future Perspectives
The epicoccamides represent a structurally unique and biologically interesting class of fungal natural products. The discovery of these compounds from diverse ecological niches underscores the vast chemical potential of the fungal kingdom. While initial studies have revealed their antiproliferative and cytotoxic activities, further research is warranted to fully elucidate their mechanism of action and to explore their potential as scaffolds for the development of new therapeutic agents. The elucidation of their biosynthetic pathway also opens up opportunities for synthetic biology and metabolic engineering approaches to generate novel analogues with improved biological activities. This technical guide serves as a foundational resource for researchers interested in furthering our understanding and application of this promising class of natural products.
References
Methodological & Application
Protocol for Epicoccamide Extraction from Fungal Culture: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the extraction, purification, and characterization of epicoccamides, a class of glycosylated tetramic acid derivatives produced by fungi of the genus Epicoccum. These compounds have garnered interest for their potential biological activities, including antifungal, cytotoxic, and antiproliferative effects.
Introduction to Epicoccamides
Epicoccamides are secondary metabolites primarily isolated from fungal species such as Epicoccum purpurascens and other Epicoccum spp.[1][2][3][4]. Structurally, they consist of a tetramic acid moiety linked to a glycosylated fatty acid chain[1]. The variations in the fatty acid chain length and glycosylation pattern lead to a range of epicoccamide (B1671484) analogs, including epicoccamides A-D. Of note, this compound D has demonstrated weak to moderate cytotoxicity against HeLa, L-929, and K-562 cell lines. While the precise mechanisms of action are not fully elucidated, their bioactivity warrants further investigation for potential therapeutic applications.
Fungal Strain and Culture Conditions
For the production of epicoccamides, strains of Epicoccum species known to produce these metabolites should be used. Epicoccum purpurascens and Epicoccum nigrum are commonly cited producers.
Recommended Media
Optimal production of secondary metabolites is highly dependent on the culture medium. Both solid and liquid fermentation methods have been successfully employed for the cultivation of Epicoccum species.
-
Solid-State Fermentation: Rice medium is a common choice for large-scale production of fungal secondary metabolites and has been used for Epicoccum species.
-
Liquid Fermentation: Potato Dextrose Broth (PDB) is a standard medium for fungal growth and has been used for the cultivation of Epicoccum nigrum for metabolite extraction.
Incubation Parameters
-
Temperature: 25-28°C
-
Incubation Time: 14-21 days
-
Culture Type: Static culture is often preferred for secondary metabolite production in many fungal species.
Extraction of Epicoccamides: A Step-by-Step Protocol
The following protocol outlines a general procedure for the extraction of epicoccamides from fungal cultures. This protocol is a composite of established methods for extracting secondary metabolites from fungi and should be optimized for specific strains and culture conditions.
Materials
-
Fungal culture (solid or liquid)
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (MeOH)
-
Sterile water
-
Filter paper (e.g., Whatman No. 1)
-
Separatory funnel
-
Rotary evaporator
-
Glassware (beakers, flasks)
Extraction Workflow Diagram
References
- 1. Five Tetramic Acid Derivatives Isolated from the Iranian Fungus Colpoma quercinum CCTU A372 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel secondary metabolite from a jellyfish-derived culture of Epicoccum purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Epicoccamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epicoccamide is a naturally occurring tetramic acid derivative first isolated from the jellyfish-derived fungus Epicoccum purpurascens.[1][2][3] It belongs to a class of glycosylated polyketides that have garnered interest for their potential biological activities. Structurally, this compound is composed of three distinct biosynthetic subunits: a glycosidic moiety, a fatty acid chain, and a tetramic acid core.[2][4] Various analogues, such as Epicoccamides B-D, have also been isolated from other Epicoccum species and have demonstrated antiproliferative effects. The purification of this compound from complex fungal extracts is a critical step for its structural elucidation, pharmacological screening, and further development. This application note provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: HPLC Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Preparative or Semi-Preparative HPLC System |
| Detector | Photodiode Array (PDA) or UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Sample Solvent | Methanol |
| Syringe Filters | 0.22 µm PTFE or Nylon |
Table 2: Optimized HPLC Gradient Program for this compound Purification
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) | Flow Rate (mL/min) |
| 0 | 60 | 40 | 2.0 |
| 25 | 20 | 80 | 2.0 |
| 30 | 0 | 100 | 2.0 |
| 35 | 0 | 100 | 2.0 |
| 36 | 60 | 40 | 2.0 |
| 40 | 60 | 40 | 2.0 |
Table 3: Example Data for a Semi-Preparative HPLC Purification of an this compound Analogue
| Compound | Mobile Phase (Acetonitrile:Water) | Flow Rate (mL/min) | Yield (mg) |
| Analogue 1 | 42:58 | 2.0 | 15.0 |
| Analogue 2 | 42:58 | 2.0 | 3.0 |
| Analogue 3 | 45:55 | 2.0 | 16.0 |
| Analogue 4 | 50:50 | 2.0 | 30.0 |
| Analogue 5 | 60:40 | 2.0 | 12.2 |
| Analogue 6 | 65:35 | 2.0 | 5.3 |
| Data adapted from a study on related compounds isolated from Epicoccum dendrobii. |
Experimental Protocols
Sample Preparation
-
Extraction: The producing fungal strain, such as Epicoccum dendrobii, is typically cultured on a solid medium like rice. The fermented material is then extracted exhaustively with an organic solvent such as ethyl acetate.
-
Solvent Partitioning: The crude extract is dissolved in a methanol-water mixture (e.g., 9:1 v/v) and partitioned against a nonpolar solvent like petroleum ether to remove lipids and other nonpolar impurities.
-
Pre-purification: The resulting extract can be subjected to preliminary fractionation using techniques like open column chromatography on C18 silica (B1680970) gel or size-exclusion chromatography (e.g., Sephadex LH-20) to yield enriched fractions.
-
Final Sample Preparation: The enriched fraction containing this compound is dissolved in methanol. The solution is then filtered through a 0.22 µm syringe filter prior to HPLC injection to remove any particulate matter.
HPLC Purification Protocol
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% Mobile Phase A, 40% Mobile Phase B) at a flow rate of 2.0 mL/min until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the C18 column. The injection volume will depend on the concentration of the sample and the capacity of the preparative column.
-
Gradient Elution: Initiate the gradient program as detailed in Table 2. The separation of this compound and its analogues is achieved by gradually increasing the concentration of acetonitrile.
-
Fraction Collection: Monitor the chromatogram at a suitable wavelength (e.g., 210 nm, 254 nm, or 280 nm) based on the UV absorbance spectrum of this compound. Collect fractions corresponding to the peaks of interest.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualization
Caption: Workflow for the HPLC purification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel secondary metabolite from a jellyfish-derived culture of Epicoccum purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel secondary metabolite from a jellyfish-derived culture of Epicoccum purpurascens - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using Epicoccamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicoccamide is a fungal secondary metabolite derived from Epicoccum purpurascens.[1][2] As a member of the tetramic acid derivatives, this compound and its analogs have demonstrated notable biological activities, including antiproliferative and cytotoxic effects against various cancer cell lines.[3][4] This has positioned this compound as a compound of interest for further investigation in cancer research and drug discovery. These application notes provide a framework for utilizing this compound in a variety of cell-based assays to elucidate its mechanism of action, with a particular focus on its potential role in modulating histone acetylation and the NF-κB signaling pathway.
While the precise mechanism of this compound is still under investigation, many natural products are known to influence epigenetic regulation and key signaling pathways involved in cancer progression.[5] Histone acetyltransferases (HATs) and the NF-κB signaling pathway are critical regulators of gene expression that are often dysregulated in cancer. Therefore, the protocols outlined here are designed to systematically evaluate the effects of this compound on cell viability, global histone acetylation, and NF-κB activity.
Data Presentation
The following tables summarize the reported cytotoxic and antiproliferative activities of this compound D, a derivative of this compound. This data can serve as a reference for selecting appropriate cell lines and determining starting concentrations for the described assays.
Table 1: Cytotoxicity and Antiproliferative Activity of this compound D
| Cell Line | Cell Type | Activity Metric | Value (µM) |
| HeLa | Human Cervical Cancer | CC50 | 17.0 |
| L-929 | Mouse Fibroblast | GI50 | 50.5 |
| K-562 | Human Leukemia | GI50 | 33.3 |
CC50: 50% cytotoxic concentration; GI50: 50% growth inhibition concentration.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in assessing the biological effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, K-562)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
Global Histone Acetylation Assay
This colorimetric assay measures the overall level of histone H3 acetylation in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
Histone Extraction Buffer
-
BCA Protein Assay Kit
-
Global Histone H3 Acetylation Assay Kit (e.g., Abcam ab115102 or similar)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Histone Extraction: Harvest the cells and extract histones according to the manufacturer's protocol for the histone extraction kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.
-
Histone Acetylation Assay:
-
Follow the protocol provided with the Global Histone H3 Acetylation Assay Kit.
-
Briefly, the histone proteins are bound to the wells of a microplate.
-
An antibody specific for acetylated histone H3 is added, followed by a secondary HRP-conjugated antibody.
-
A colorimetric substrate is added, and the absorbance is measured on a microplate reader.
-
-
Data Analysis: The amount of acetylated histone H3 is proportional to the intensity of the color development. Compare the absorbance values of this compound-treated samples to the untreated control to determine the effect on global histone H3 acetylation.
NF-κB Reporter Assay
This luciferase-based assay quantifies the activity of the NF-κB signaling pathway in response to this compound treatment.
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
96-well white, opaque plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. Add the dilutions to the respective wells. Include a vehicle control (DMSO). Incubate for 1 hour.
-
Stimulation: Prepare a working solution of TNF-α (e.g., 20 ng/mL) in complete culture medium. Add 50 µL of the TNF-α solution to all wells except for the unstimulated control wells (add 50 µL of medium instead). The final concentration of TNF-α will be 10 ng/mL.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence readings of the stimulated wells to the unstimulated control. Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound.
Gene Expression Analysis by quantitative Real-Time PCR (qRT-PCR)
This protocol measures changes in the expression of NF-κB target genes following treatment with this compound.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for NF-κB target genes (e.g., IL-6, IL-8, ICAM-1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-Time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described previously. Extract total RNA using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reactions with SYBR Green Master Mix, primers, and cDNA.
-
Run the qPCR program on a Real-Time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Analyze the qPCR data using the 2^-ΔΔCt method to determine the relative fold change in gene expression of the target genes in this compound-treated cells compared to untreated controls, normalized to the housekeeping gene.
Visualizations
The following diagrams illustrate the experimental workflow and the canonical NF-κB signaling pathway.
Caption: Experimental workflow for cell-based assays with this compound.
Caption: Canonical NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel secondary metabolite from a jellyfish-derived culture of Epicoccum purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epicoccamides B-D, glycosylated tetramic acid derivatives from an Epicoccum sp. associated with the tree fungus Pholiota squarrosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols: Cytotoxicity of Epicoccamide on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicoccamides are a class of tetramic acid derivatives isolated from fungi of the genus Epicoccum.[1] These natural products have garnered interest in the field of oncology for their potential cytotoxic and antiproliferative effects against various cancer cell lines. Epicoccamide D, a notable member of this family, has demonstrated weak to moderate cytotoxicity, suggesting its potential as a scaffold for the development of novel anticancer agents.[1] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound on cancer cells, along with a proposed mechanism of action based on related compounds.
Data Presentation
The cytotoxic activity of this compound and its derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibitory concentration (GI50). The following tables summarize the reported cytotoxic activities of this compound D against various cancer cell lines.
Table 1: Cytotoxicity (CC50) of this compound D
| Cell Line | Cancer Type | CC50 (µM) | Reference |
| HeLa | Cervical Cancer | 17.0 | [1] |
Table 2: Antiproliferative Effects (GI50) of this compound D
| Cell Line | Cell Type | GI50 (µM) | Reference |
| L-929 | Mouse Fibroblast | 50.5 | [1] |
| K-562 | Human Leukemia | 33.3 | [1] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol describes a common method for determining the cytotoxic effect of this compound on adherent cancer cell lines.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Experimental Workflow for MTT Assay
Workflow for determining cytotoxicity using the MTT assay.
Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of this compound on the cell cycle distribution.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Proposed Mechanism of Action
While the precise signaling pathways affected by this compound are not yet fully elucidated, studies on other tetramic acid derivatives with anticancer properties suggest a potential mechanism involving the induction of apoptosis and cell cycle arrest. Some tetramic acid derivatives have been shown to modulate the expression of key proteins in the apoptotic pathway, such as the Bcl-2 family proteins (Bax and Bcl-2) and the tumor suppressor protein p53.
Proposed Signaling Pathway for this compound-Induced Apoptosis
A putative signaling pathway for this compound-induced apoptosis in cancer cells.
This proposed pathway suggests that this compound may induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, ultimately leading to programmed cell death. Further investigation is required to validate this hypothesis and to fully understand the molecular mechanisms underlying the cytotoxic effects of this compound.
References
Application Notes and Protocols for Evaluating the Anti-proliferative Activity of Epicoccamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the anti-proliferative activities of Epicoccamide derivatives, a class of glycosylated tetramic acids isolated from Epicoccum sp. The information presented herein is intended to assist researchers in designing and executing experiments to assess the therapeutic potential of these natural products.
Introduction
Epicoccamides are a group of secondary metabolites produced by fungi of the genus Epicoccum. Recent studies have highlighted the potential of these compounds as anti-proliferative agents. Notably, this compound D has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines, suggesting its potential as a lead compound for novel anticancer therapies. These notes provide quantitative data on the activity of this compound D and detailed protocols for key biological assays.
Quantitative Data: Anti-proliferative and Cytotoxic Activity of this compound D
The following table summarizes the reported biological activities of this compound D against different human and murine cell lines. This data is crucial for selecting appropriate cell models and determining effective concentration ranges for in vitro studies.
| Compound | Cell Line | Cell Type | Assay Type | Activity Metric | Value (µM) | Reference |
| This compound D | HeLa | Human Cervical Cancer | Cytotoxicity | CC50 | 17.0 | [1] |
| This compound D | L-929 | Mouse Fibroblast | Anti-proliferative | GI50 | 50.5 | [1] |
| This compound D | K-562 | Human Leukemia | Anti-proliferative | GI50 | 33.3 | [1] |
Table 1: Summary of the in vitro biological activities of this compound D. CC50 (50% cytotoxic concentration) and GI50 (50% growth inhibition) values are presented.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-proliferative and cytotoxic effects of this compound derivatives.
Protocol 1: Cell Viability Assay using MTT
This protocol outlines the determination of cell viability upon treatment with this compound derivatives using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the CC50 or GI50 value using a suitable software.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound derivatives using propidium (B1200493) iodide (PI) staining and flow cytometry.
Principle: Propidium iodide is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
K-562 cells (or other suitable suspension or adherent cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a 6-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Treat the cells with the desired concentrations of the this compound derivative for the chosen duration (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in each phase of the cell cycle.
-
Potential Signaling Pathways and Mechanisms of Action
While the specific molecular targets and signaling pathways modulated by this compound derivatives are still under investigation, studies on the broader class of tetramic acid derivatives suggest potential mechanisms of action that warrant exploration. These include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Experimental Workflow for Investigating Anti-proliferative Effects
Caption: A generalized workflow for investigating the anti-proliferative activity of this compound derivatives.
Hypothesized Signaling Pathway: Induction of Apoptosis
Based on the known activities of other tetramic acid derivatives, Epicoccamides may induce apoptosis through the intrinsic (mitochondrial) pathway. This could involve the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.
Caption: Hypothesized intrinsic apoptosis pathway potentially induced by this compound derivatives.
Hypothesized Mechanism: Cell Cycle Arrest
This compound derivatives may exert their anti-proliferative effects by inducing cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing. This could be mediated by the modulation of key cell cycle regulatory proteins.
Caption: Potential mechanism of cell cycle arrest induced by this compound derivatives.
Disclaimer
The signaling pathways depicted are hypothetical and based on the activities of related compounds. Further research is required to elucidate the precise mechanisms of action of this compound derivatives. The provided protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines.
References
In Vitro Testing of Epicoccamide's Mechanism of Action: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro testing of Epicoccamide, a glycosylated tetramic acid derivative with observed cytotoxic and antiproliferative properties. This document includes a summary of reported quantitative data, detailed protocols for assessing cytotoxicity, and a proposed hypothetical mechanism of action based on related compounds.
Data Presentation: In Vitro Activity of this compound D
This compound D has demonstrated weak to moderate cytotoxic and antiproliferative effects against several cancer cell lines. The following table summarizes the available quantitative data for this compound D[1][2].
| Cell Line | Assay Type | Endpoint | Value (µM) |
| HeLa (Human cervical cancer) | Cytotoxicity | CC50 | 17.0[1][2] |
| L-929 (Mouse fibroblast) | Antiproliferative | GI50 | 50.5[1] |
| K-562 (Human leukemia) | Antiproliferative | GI50 | 33.3 |
Note: CC50 (Half-maximal cytotoxic concentration) and GI50 (Half-maximal growth inhibition) are common metrics to quantify the effect of a compound on cell viability and proliferation.
Experimental Protocols
While the specific protocols used to generate the data above are not detailed in the original publication, the following are standard and robust methods for determining the in vitro cytotoxicity and antiproliferative activity of a novel compound like this compound.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
This compound compound
-
Target cancer cell lines (e.g., HeLa, L-929, K-562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the CC50 or GI50 value.
-
MTT Assay Workflow Diagram.
Hypothetical Mechanism of Action
Direct experimental evidence for the molecular mechanism of action of this compound in cancer cells is currently limited. However, based on the known activities of other tetramic acid derivatives, a plausible hypothetical mechanism can be proposed. Some natural products containing a tetramic acid moiety have been shown to act as ionophores, disrupting cellular membrane potential and ion gradients. Another related tetramic acid, cyclopiazonic acid, is known to inhibit Ca2+-ATPase in the sarcoplasmic and endoplasmic reticulum.
Based on these precedents, it is hypothesized that this compound may exert its cytotoxic effects by disrupting ion homeostasis, particularly calcium signaling, leading to endoplasmic reticulum (ER) stress and subsequent activation of apoptotic pathways.
Proposed Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for this compound's mechanism of action.
Hypothetical Mechanism of this compound.
Pathway Description:
-
Inhibition of Ca2+-ATPase: this compound is proposed to inhibit the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump on the endoplasmic reticulum membrane.
-
Disruption of Calcium Homeostasis: This inhibition leads to a disruption of the normal calcium gradient, resulting in an increase in cytosolic calcium concentration.
-
Induction of ER Stress: The elevated cytosolic calcium and depleted ER calcium stores trigger the unfolded protein response (UPR), leading to ER stress.
-
Mitochondrial Involvement: Prolonged and severe ER stress can signal to the mitochondria to initiate apoptosis through the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation and Apoptosis: The release of cytochrome c activates the caspase cascade, leading to the execution of the apoptotic program and cell death.
Further experimental validation is required to confirm this hypothetical mechanism. Studies involving the measurement of intracellular calcium levels, assessment of ER stress markers (e.g., CHOP, GRP78), and analysis of apoptotic pathway proteins (e.g., caspases, Bcl-2 family proteins) in this compound-treated cancer cells would be necessary.
References
Culturing Epicoccum purpurascens for Epicoccamide Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicoccum purpurascens, a ubiquitous filamentous fungus, has garnered significant interest within the scientific community as a producer of a diverse array of bioactive secondary metabolites. Among these are the epicoccamides, a family of glycosylated tetramic acid derivatives. These compounds have demonstrated potential biological activities, making them attractive candidates for drug discovery and development. This document provides detailed application notes and protocols for the cultivation of Epicoccum purpurascens, and the subsequent extraction, purification, and quantification of epicoccamides.
Optimal Growth and Epicoccamide (B1671484) Production Conditions
The successful production of epicoccamides is highly dependent on the precise control of culture conditions. E. purpurascens is a mesophilic fungus, with optimal growth and secondary metabolite production achieved within a specific range of temperature and pH. The composition of the culture medium is also a critical factor.[1]
| Parameter | Optimal Range | Notes |
| Temperature | 23-28°C | Growth can occur between -3°C and 45°C, but this compound production is favored in the optimal range.[1] |
| pH | 3.0-4.5 | The initial pH of the culture medium should be adjusted accordingly.[1] |
| Culture Medium | Yeast Extract Sucrose (B13894) (YES) Broth | This medium has been shown to support high-level production of epicoccamides. |
Experimental Protocols
Protocol 1: Cultivation of Epicoccum purpurascens
This protocol details the steps for the cultivation of E. purpurascens in Yeast Extract Sucrose (YES) liquid medium to promote the production of epicoccamides.
1. Media Preparation (YES Broth)
| Component | Amount per 1 Liter |
| Yeast Extract | 20 g |
| Sucrose | 150 g |
| Magnesium Sulfate (B86663) Heptahydrate (MgSO₄·7H₂O) | 0.5 g |
| Trace Metal Solution | 1 mL |
| Distilled Water | to 1 L |
Trace Metal Solution (per 100 mL):
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O): 1 g
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O): 0.5 g
Procedure:
-
Dissolve the yeast extract and sucrose in approximately 800 mL of distilled water.
-
Add the magnesium sulfate and the trace metal solution.
-
Adjust the pH to 6.5 using appropriate acids or bases.
-
Bring the final volume to 1 L with distilled water.
-
Sterilize by autoclaving at 121°C for 15 minutes.
2. Inoculum Preparation
-
Prepare Yeast Extract Sucrose Agar (B569324) (YESA) plates by adding 15-20 g/L of agar to the YES broth recipe.
-
Aseptically inoculate the YESA plates with a stock culture of E. purpurascens.
-
Incubate the plates at 25°C for 7-10 days, or until sufficient sporulation is observed.
-
Prepare a spore suspension by flooding the surface of the agar plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ spores/mL).
3. Fermentation
-
Inoculate a 250 mL Erlenmeyer flask containing 50 mL of sterile YES broth with the spore suspension to a final concentration of 1 x 10⁵ spores/mL. This will serve as the seed culture.
-
Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 2-3 days.
-
Inoculate a larger production flask (e.g., 1 L Erlenmeyer flask containing 200 mL of YES broth) with 5% (v/v) of the seed culture.
-
Incubate the production culture at 25°C on a rotary shaker at 150 rpm for 7-14 days. The optimal incubation time for maximal this compound production may need to be determined empirically.
Protocol 2: Extraction and Purification of Epicoccamides
This protocol outlines the extraction and initial purification of epicoccamides from the liquid culture of E. purpurascens.
1. Extraction
-
After the incubation period, separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
The culture filtrate is the primary source of secreted epicoccamides.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297) in a separatory funnel.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
2. Purification
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Subject the dissolved extract to column chromatography for purification. A common approach involves using a C18 reversed-phase column.
-
Elute the column with a gradient of methanol (B129727) in water (e.g., starting from 10% methanol and gradually increasing to 100% methanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing epicoccamides.
-
For further purification, Sephadex LH-20 column chromatography using methanol as the mobile phase can be employed to separate compounds based on size.
Protocol 3: Quantification of Epicoccamides by HPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of epicoccamides using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Method optimization will be required for specific this compound analogues.
1. Sample Preparation
-
Dissolve the purified this compound fractions or a known amount of crude extract in a suitable solvent (e.g., methanol) to a known concentration.
-
Filter the samples through a 0.22 µm syringe filter before injection into the HPLC system.
2. HPLC-MS/MS Analysis
| Parameter | Recommended Conditions |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A linear gradient from 10% B to 90% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor and Product Ions | To be determined for each specific this compound |
3. Quantification
-
Prepare a series of standard solutions of a purified this compound of known concentration.
-
Generate a standard curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
Signaling Pathways and Experimental Workflows
The biosynthesis of epicoccamides is a complex process involving a dedicated gene cluster. A key enzyme in this pathway is a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS).[2] This enzyme is responsible for assembling the polyketide chain and incorporating an amino acid, which then undergoes cyclization to form the characteristic tetramic acid ring. Subsequent modifications, such as glycosylation by a glycosyltransferase, lead to the final this compound structures.
References
Application Notes and Protocols for Epicoccamide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicoccamides are a class of tetramic acid derivatives isolated from the fungus Epicoccum purpurascen.[1] Notably, Epicoccamide D has demonstrated cytotoxic and antiproliferative activities against various cancer cell lines, suggesting its potential as a novel therapeutic agent. These application notes provide a comprehensive guide for the formulation and use of this compound in cell culture experiments, including detailed protocols for assessing its biological effects.
Product Information
-
Compound Name: this compound (with a focus on this compound D)
-
Molecular Class: Glycosylated Tetramic Acid Derivative
-
Source: Epicoccum sp.
-
Appearance: Varies by purity and form.
Formulation of this compound for Cell Culture
1. Reconstitution of this compound
This compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions for in vitro studies.
Protocol for Preparing a 10 mM Stock Solution:
-
Materials:
-
This compound D powder
-
Cell culture grade DMSO, sterile
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the required amount of this compound D powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
To aid dissolution, gently vortex the solution. If necessary, sonicate briefly in a water bath.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber tubes to minimize freeze-thaw cycles and light exposure.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Stability: Some tetramic acid derivatives have been reported to be unstable in DMSO over long periods. It is advisable to prepare fresh stock solutions regularly and visually inspect for any precipitation before use.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in a complete cell culture medium immediately before treating the cells.
Data Presentation: Cytotoxic and Antiproliferative Activity of this compound D
The following table summarizes the reported cytotoxic and antiproliferative effects of this compound D on various human cancer cell lines.
| Cell Line | Cell Type | Parameter | Value (µM) | Reference |
| HeLa | Human Cervical Cancer | CC50 | 17.0 | [2] |
| L-929 | Mouse Fibroblast | GI50 | 50.5 | [2] |
| K-562 | Human Leukemia | GI50 | 33.3 | [2] |
Note: CC50 (50% cytotoxic concentration) and GI50 (50% growth inhibition) values indicate the concentration of a drug that is required for 50% of a given effect.
Experimental Protocols
The cytotoxic nature of this compound D suggests that it may induce apoptosis and/or cause cell cycle arrest. The following are detailed protocols to investigate these potential mechanisms of action.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
-
Cell Seeding:
-
Harvest and count the cells of interest (e.g., HeLa).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound from the 10 mM stock solution in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium (B1200493) Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound and a vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only FITC Annexin V, and cells stained with only PI) to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound and a vehicle control as described in Protocol 2.
-
-
Cell Fixation:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can also indicate apoptotic cells.
-
Visualizations
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Based on the cytotoxic effects of many natural products, a plausible mechanism of action for this compound is the induction of apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this hypothetical signaling cascade.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Investigating this compound's Effects
The following diagram outlines a logical workflow for characterizing the in vitro effects of this compound.
Caption: Workflow for characterizing the in vitro effects of this compound.
References
Methods for Synthesizing Epicoccamide Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Epicoccamide analogs, a class of natural products with promising biological activities. The modular nature of their synthesis allows for the generation of diverse analogs for structure-activity relationship (SAR) studies, crucial for the development of new therapeutic agents.
Introduction to Epicoccamides
Epicoccamides are a family of glycosylated 3-acyltetramic acids first isolated from the fungus Epicoccum purpurascens[1]. These natural products are characterized by a unique structure composed of three distinct biosynthetic subunits: a sugar moiety, a fatty acid chain, and a tetramic acid core derived from an amino acid[1]. This compound analogs have garnered significant interest due to their diverse biological activities, including antifungal, antiproliferative, and potential anti-leishmanial properties[2][3]. The modularity of their chemical synthesis provides a powerful platform for creating analogs with modified sugar units, varied fatty acid linkers, and different amino acid-derived tetramic acids to explore and optimize their therapeutic potential.
Synthetic Strategies for this compound Analogs
The total synthesis of this compound analogs is typically achieved through a convergent and modular strategy. This approach allows for the independent synthesis of the key fragments—the glycosylated fatty acid side chain and the tetramic acid core—which are then coupled and cyclized in the final steps.
A key transformation in the synthesis of the tetramic acid moiety is the Lacey-Dieckmann condensation . This intramolecular cyclization of an N-(β-ketoacyl) amino acid ester affords the characteristic pyrrolidine-2,4-dione (B1332186) ring system. The stereochemistry of the fatty acid side chain is often controlled through asymmetric hydrogenation , employing chiral rhodium catalysts to establish the desired stereocenters.
The general synthetic workflow can be summarized as follows:
Data Presentation: Biological Activities of this compound Analogs
The synthesized this compound analogs exhibit a range of biological activities. The following tables summarize the reported cytotoxicity and antifungal data for selected natural Epicoccamides.
| Compound | Cell Line | Activity Type | IC50 / GI50 (µM) | Reference |
| This compound B | L-929 (Mouse Fibroblast) | Growth Inhibition | >50 | |
| K-562 (Human Leukemia) | Growth Inhibition | >50 | ||
| HeLa (Human Cervical Cancer) | Cytotoxicity (CC50) | >50 | ||
| This compound C | L-929 (Mouse Fibroblast) | Growth Inhibition | >50 | |
| K-562 (Human Leukemia) | Growth Inhibition | >50 | ||
| HeLa (Human Cervical Cancer) | Cytotoxicity (CC50) | >50 | ||
| This compound D | L-929 (Mouse Fibroblast) | Growth Inhibition | 50.5 | |
| K-562 (Human Leukemia) | Growth Inhibition | 33.3 | ||
| HeLa (Human Cervical Cancer) | Cytotoxicity (CC50) | 17.0 |
| Compound | Fungal Strain | Activity Type | MIC (µg/mL) | Reference |
| Epicotripeptin (1) | Candida albicans | Minimum Inhibitory Concentration | >30 | |
| Staphylococcus aureus | Minimum Inhibitory Concentration | 20 | ||
| Escherichia coli | Minimum Inhibitory Concentration | >30 |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of this compound analogs, based on the total synthesis of this compound D.
Protocol 1: Lacey-Dieckmann Condensation for Tetramic Acid Ring Formation
This protocol describes the intramolecular cyclization to form the 3-acyltetramic acid core.
Materials:
-
N-(β-ketoacyl)-N-methyl alaninate (B8444949) precursor
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the N-(β-ketoacyl)-N-methyl alaninate precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF dropwise to the cooled solution over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2-3).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-acyltetramic acid.
Protocol 2: Asymmetric Hydrogenation of the Acyl Side Chain
This protocol details the stereoselective reduction of a carbon-carbon double bond in the acyl side chain using a chiral rhodium catalyst.
Materials:
-
3-Acyltetramic acid precursor with a C=C bond in the side chain
-
(R,R)-[Rh(Et-DUPHOS)][BF4] catalyst
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Anhydrous Dichloromethane (DCM)
-
Hydrogen gas (H2)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 3-acyltetramic acid precursor in anhydrous DCM, add boron trifluoride diethyl etherate (1.2 equivalents) at room temperature to form the BF2-chelate complex. Stir for 30 minutes.
-
Transfer the solution to a high-pressure hydrogenation vessel.
-
Add the (R,R)-[Rh(Et-DUPHOS)][BF4] catalyst (1-5 mol%).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 bar) and stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully release the hydrogen pressure and purge the vessel with an inert gas.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by silica gel column chromatography to obtain the stereoselectively hydrogenated this compound analog.
Signaling Pathways and Mechanisms of Action
Antifungal Activity: Disruption of Sphingolipid Biosynthesis
Several this compound analogs exhibit potent antifungal activity. The proposed mechanism of action involves the disruption of the fungal sphingolipid biosynthesis pathway. Sphingolipids are essential components of fungal cell membranes and are involved in various cellular processes. Inhibition of this pathway can lead to the accumulation of toxic intermediates and compromise cell membrane integrity, ultimately resulting in fungal cell death.
Potential Anti-leishmanial Activity: Inhibition of Trypanothione (B104310) Reductase
In silico studies have suggested that this compound derivatives may act as inhibitors of trypanothione reductase (TR), a key enzyme in the redox metabolism of Leishmania parasites. TR is essential for the parasite's survival and is absent in humans, making it an attractive drug target. The inhibition of TR would disrupt the parasite's ability to defend against oxidative stress, leading to its demise.
Conclusion
The modular synthesis of this compound analogs provides a versatile platform for the discovery and development of novel therapeutic agents. The detailed protocols and mechanistic insights presented in this document are intended to facilitate further research in this promising area of medicinal chemistry. By systematically modifying the core structure, researchers can aim to enhance the potency, selectivity, and pharmacokinetic properties of these fascinating natural products.
References
- 1. This compound, a novel secondary metabolite from a jellyfish-derived culture of Epicoccum purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and Antibiofilm Activities of the Fungal Metabolites Isolated from the Marine Endophytes Epicoccum nigrum M13 and Alternaria alternata 13A - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Epicoccamide Production from Epicoccum Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of epicoccamides from Epicoccum cultures.
Troubleshooting Guide
This guide addresses common issues encountered during Epicoccum fermentation for epicoccamide (B1671484) production.
| Issue | Potential Cause | Recommended Solution |
| Low or No Fungal Growth | Inappropriate culture medium | Test different standard media such as Potato Dextrose Agar/Broth (PDA/PDB), Malt Extract Agar/Broth (MEA/MEB), or Sabouraud Dextrose Agar/Broth (SDA/SDB) to find the most suitable one for your Epicoccum strain.[1][2][3] |
| Suboptimal temperature | The optimal temperature for Epicoccum nigrum growth is generally between 17°C and 25°C.[2] Avoid temperatures above 30°C, as they can inhibit growth.[2] | |
| Incorrect pH of the medium | The optimal initial pH for Epicoccum growth is often around neutral (pH 7.0). Adjust the pH of your medium before inoculation. | |
| Good Growth but Low this compound Yield | Nutrient limitation or repression | Systematically evaluate different carbon and nitrogen sources. Simple sugars like glucose and fructose, and complex nitrogen sources like peptone and yeast extract can significantly influence secondary metabolite production. |
| Inadequate aeration (for submerged cultures) | Optimize the agitation speed and flask filling volume to ensure sufficient oxygen supply, which is crucial for the production of many secondary metabolites. | |
| Suboptimal fermentation time | Perform a time-course study to determine the optimal harvest time. Secondary metabolite production often begins in the late exponential or stationary phase of growth. | |
| Feedback inhibition | Consider using an extractive fermentation approach by adding a resin (e.g., Diaion HP-20) to the culture medium. This can remove the product from the broth as it is produced, preventing feedback inhibition and potential degradation. | |
| Inconsistent Yields Between Batches | Inoculum variability | Standardize your inoculum preparation. Use a consistent amount of spore suspension or mycelial fragments from a culture of the same age for each fermentation. |
| Media preparation inconsistencies | Ensure precise and consistent preparation of the culture medium for each batch, paying close attention to the concentration of all components and the final pH. | |
| Difficulty in Extracting Epicoccamides | Inefficient extraction solvent | Ethyl acetate (B1210297) is a commonly used solvent for extracting secondary metabolites from fungal cultures. You may need to test other solvents of varying polarity to optimize extraction. |
| Cell lysis issues | For intracellular metabolites, ensure efficient disruption of the fungal cell wall. This can be achieved by grinding the mycelium in liquid nitrogen or using enzymatic lysis. | |
| Interference in HPLC Analysis | Co-elution of interfering compounds | Adjust the mobile phase composition, gradient, or column type to improve the separation of epicoccamides from other fungal metabolites. |
| Pigment interference | The pigments produced by Epicoccum can interfere with analysis. Use a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering compounds. |
Frequently Asked Questions (FAQs)
Q1: Which Epicoccum species are known to produce epicoccamides?
A1: Epicoccum nigrum, which is also known by its synonym Epicoccum purpurascens, is a known producer of epicoccamides.
Q2: What are the key factors influencing this compound yield?
A2: The yield of secondary metabolites like epicoccamides is influenced by a combination of factors including the composition of the culture medium (carbon and nitrogen sources), temperature, pH, aeration, and incubation time.
Q3: What is a good starting point for developing a culture medium for this compound production?
A3: Potato Dextrose Broth (PDB) is a good general-purpose medium for Epicoccum growth and secondary metabolite production. From there, you can optimize by testing different carbon sources (e.g., fructose, maltose) and nitrogen sources (e.g., peptone, yeast extract).
Q4: How can I extract epicoccamides from the culture?
A4: A common method for extracting fungal secondary metabolites is liquid-liquid extraction of the culture broth and/or mycelium with an organic solvent such as ethyl acetate. The organic extract is then typically dried and concentrated.
Q5: How can I quantify the amount of this compound in my extracts?
A5: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common method for quantifying specific secondary metabolites like epicoccamides. This requires a pure standard of the this compound of interest for calibration.
Data on Factors Influencing Secondary Metabolite Production in Epicoccum
Disclaimer: The following tables summarize the effects of various culture parameters on the production of pigments and other secondary metabolites by Epicoccum species. Specific quantitative data for this compound yield is limited in publicly available literature. These tables can be used as a guide for optimizing conditions for this compound production, but the optimal conditions may vary.
Table 1: Effect of Different Media on Mycelial Growth of Epicoccum nigrum
| Nutrient Medium | Relative Mycelial Growth |
| Potato Dextrose Agar (PDA) | High |
| Malt Extract Agar (MEA) | High |
| Cornmeal Agar (CMA) | High |
| Sabouraud Maltose Agar (SMA) | Low |
Source: Adapted from data on mycelial growth.
Table 2: Influence of Carbon and Nitrogen Sources on Epicoccum nigrum Growth and Sporulation
| Nutrient Source | Parameter | Observation |
| Carbon Source | ||
| Starch | Radial Growth | Increased |
| Sucrose | Sporulation | Significantly Influenced |
| Nitrogen Source | ||
| Peptone | Radial Growth & Sporulation | Significantly Increased |
Source: Adapted from qualitative data on growth and sporulation.
Table 3: Effect of Temperature on Epicoccum nigrum Mycelial Growth
| Temperature | Relative Mycelial Growth |
| 9°C | Delayed Growth |
| 17-25°C | Optimal Growth |
| 30°C | No Growth |
Source: Adapted from data on mycelial growth.
Experimental Protocols
Disclaimer: The following protocols are generalized methods for the culture of Epicoccum and the extraction and analysis of its secondary metabolites. These should be adapted and optimized for the specific purpose of improving this compound yield.
Protocol 1: Submerged Fermentation of Epicoccum for Secondary Metabolite Production
-
Inoculum Preparation:
-
Grow the Epicoccum strain on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until well-sporulated.
-
Prepare a spore suspension by flooding the plate with sterile distilled water containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.
-
-
Fermentation:
-
Prepare the desired liquid fermentation medium (e.g., Potato Dextrose Broth).
-
Dispense the medium into Erlenmeyer flasks (e.g., 100 mL in a 250 mL flask).
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
After cooling, inoculate the flasks with the spore suspension (e.g., 1% v/v).
-
Incubate the flasks on a rotary shaker (e.g., 150 rpm) at 25°C for the desired fermentation period (e.g., 7-14 days).
-
Protocol 2: Extraction of Epicoccamides
-
Separation of Mycelium and Broth:
-
After incubation, separate the mycelium from the culture broth by filtration through cheesecloth or by centrifugation.
-
-
Extraction from Culture Broth:
-
Transfer the culture filtrate to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the upper organic layer.
-
Repeat the extraction two more times with fresh ethyl acetate.
-
Pool the organic extracts.
-
-
Extraction from Mycelium (for intracellular metabolites):
-
Freeze-dry the mycelium.
-
Grind the dried mycelium into a fine powder.
-
Extract the powder with ethyl acetate at room temperature with shaking for several hours.
-
Filter the extract to remove the mycelial debris.
-
-
Concentration:
-
Combine the extracts from the broth and mycelium (if applicable).
-
Dry the pooled extract over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Store the crude extract at -20°C until further analysis.
-
Protocol 3: Quantification of Epicoccamides by HPLC
-
Sample Preparation:
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of a pure this compound standard in methanol or acetonitrile (B52724).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
HPLC Conditions (Example - to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: Start with a high percentage of A, and gradually increase the percentage of B over the run time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Diode Array Detector (DAD) at a wavelength determined by the UV absorbance maximum of the this compound standard.
-
Column Temperature: 30°C.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound production and quantification.
Caption: Logic diagram for troubleshooting low this compound yield.
References
Overcoming solubility issues of Epicoccamide in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Epicoccamide in vitro, with a primary focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a secondary metabolite isolated from the fungus Epicoccum purpurascens.[1][2] It is a tetramic acid derivative, characterized by a complex structure that includes a glycosidic subunit, a fatty acid chain, and a tetramic acid moiety.[3][4] this compound and its analogues, such as this compound B, C, and D, have been noted for their potential biological activities, including weak to moderate cytotoxicity against various cancer cell lines.[2]
Q2: In which solvents is this compound soluble?
Product data sheets from multiple suppliers consistently indicate that this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol, and dimethylformamide (DMF). However, it has poor solubility in water and aqueous solutions.
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the solid this compound in 100% DMSO or ethanol. It is recommended to create a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of organic solvent added to your final experimental setup. Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in an ultrasonic water bath may aid dissolution.
Q4: My this compound solution precipitates when I add it to my cell culture medium. What should I do?
Precipitation, often referred to as "crashing out," is a common issue when diluting a hydrophobic compound from an organic solvent stock into an aqueous medium. This occurs because the compound's solubility limit is exceeded in the final aqueous environment. Please refer to the detailed troubleshooting guide below for solutions.
Q5: What is the maximum recommended concentration of DMSO or ethanol in a cell-based assay?
The final concentration of the organic solvent in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. As a general guideline, the final DMSO or ethanol concentration should not exceed 0.5%, with many cell lines showing sensitivity at concentrations above 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to differentiate the effects of this compound from those of the solvent.
Q6: How should I store this compound solutions?
Store the solid compound at -20°C for long-term stability. Stock solutions prepared in DMSO or ethanol should also be stored at -20°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous working solutions of this compound are not recommended for storage for more than one day.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides step-by-step instructions to troubleshoot and prevent the precipitation of this compound in your in vitro experiments.
Issue: Immediate Precipitation Upon Dilution
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration. Perform a concentration-response experiment to find the maximum soluble and effective concentration for your specific assay. |
| Rapid Solvent Exchange | Adding a concentrated organic stock solution directly to a large volume of aqueous medium causes a rapid change in the solvent environment, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final culture volume. Always add the solution dropwise while gently vortexing or swirling the medium. |
| Low Temperature of Medium | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium and other aqueous solutions when preparing your final working dilutions. |
Issue: Delayed Precipitation (Occurs after hours or days in the incubator)
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the culture medium over time, forming insoluble complexes. | Try using a serum-free or low-serum medium for the duration of the treatment if your experimental design allows. You can also test the solubility in a simpler buffered saline solution (e.g., PBS) to determine if media components are the issue. |
| Evaporation of Media | In long-term experiments, evaporation of water from the culture plates can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit. | Ensure proper humidification of your incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing the plates with a gas-permeable membrane. |
| pH Instability | Changes in the pH of the culture medium over time due to cellular metabolism can affect the solubility of the compound. | Ensure your medium is adequately buffered. Monitor the pH of your culture, especially in long-term or high-density cultures. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
100% Dimethyl sulfoxide (DMSO) or 100% Ethanol (anhydrous)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM). (Molecular Weight of this compound: 557.7 g/mol )
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO or ethanol to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. If dissolution is difficult, briefly sonicate the tube in a water bath.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: General Cytotoxicity Assay (e.g., MTT Assay)
This protocol is a general guideline. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your experimental system.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of working solutions of this compound by serially diluting your stock solution in pre-warmed (37°C) complete cell culture medium. (Note: Follow the recommendations in the troubleshooting guide to avoid precipitation).
-
Include a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest this compound concentration).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). Published data for this compound D showed cytotoxic effects in the micromolar range (e.g., CC50 of 17.0 µM for HeLa cells).
-
-
MTT Assay:
-
Following treatment, add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Add the solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions for in vitro assays.
References
Technical Support Center: Optimizing HPLC Separation of Epicoccamide Isomers
Welcome to the Technical Support Center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Epicoccamide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the chromatographic analysis of these complex fungal metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the likely types of this compound isomers I might encounter?
A1: Epicoccamides are complex natural products featuring a tetramic acid core, a glycosylated moiety, and a long alkyl chain. Given their intricate structure, you may encounter several types of isomers, including:
-
Diastereomers: Epicoccamides have multiple chiral centers, leading to the possibility of diastereomers, which are stereoisomers that are not mirror images of each other. These isomers have different physical properties and can be separated on achiral HPLC columns.
-
Regioisomers: Variations in the substitution pattern on the tetramic acid ring or the position of functional groups along the alkyl chain can result in regioisomers.
-
Anomers: The glycosidic bond can exist in either an α or β configuration, leading to anomeric isomers.
Q2: I am seeing poor resolution between my this compound isomer peaks. What are the first steps to improve it?
A2: Poor resolution is a common issue when separating structurally similar isomers. A systematic approach is best. Start by assessing:
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Peak Shape: Broad, tailing, or fronting peaks will inherently have poor resolution. Address peak shape issues first.
-
Retention Time: Very close retention times indicate a lack of selectivity. Your primary focus should be on improving the selectivity (α) of your method.
-
System Suitability: Ensure your HPLC system is performing optimally by checking for pressure fluctuations, leaks, and baseline noise.
Q3: How does the mobile phase composition affect the separation of this compound isomers?
A3: The mobile phase is a powerful tool for optimizing isomer separation. Key factors to consider are:
-
Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to different solvent properties. Methanol is a protic solvent and can engage in hydrogen bonding, which may be beneficial for separating glycosylated compounds.
-
pH: The tetramic acid moiety of Epicoccamides is acidic. Adjusting the mobile phase pH with additives like formic acid or acetic acid can change the ionization state of the molecule, thereby affecting its interaction with the stationary phase and improving separation.
-
Additives: Small amounts of additives can significantly impact selectivity. For example, using acidic modifiers can suppress the ionization of silanol (B1196071) groups on the stationary phase, reducing peak tailing.
Q4: What type of HPLC column is best suited for separating this compound isomers?
A4: The choice of column is critical. For diastereomers and regioisomers, a high-resolution reversed-phase column is a good starting point.
-
Standard C18 Columns: A high-purity, end-capped C18 column is a versatile choice.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic parts of the this compound structure.
-
Chiral Stationary Phases (CSPs): If you are dealing with enantiomers, a chiral column is necessary. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of natural product enantiomers. Even for diastereomers, a chiral column can sometimes provide superior resolution compared to achiral phases.
Q5: Can temperature adjustments improve the separation of my isomers?
A5: Yes, adjusting the column temperature can influence selectivity. Running separations at different temperatures (e.g., in 5-10°C increments from 25°C to 50°C) can sometimes improve resolution between closely eluting peaks. Lower temperatures often increase retention and may enhance resolution, while higher temperatures can improve peak efficiency but may decrease retention and resolution.
Troubleshooting Guide
Problem 1: Co-elution or Poor Resolution of Isomer Peaks (Rs < 1.5)
| Possible Cause | Suggested Solution |
| Mobile Phase Not Optimized | Adjust Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.[1] Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity. Modify pH: For these acidic molecules, add 0.1% formic acid or acetic acid to the mobile phase to ensure consistent ionization and improve peak shape. |
| Inappropriate Stationary Phase | Switch Column Chemistry: If a standard C18 column is not providing sufficient resolution, try a phenyl-hexyl column for alternative selectivity. Consider a Chiral Column: Even for diastereomers, a chiral stationary phase (e.g., a polysaccharide-based CSP) can sometimes offer the best resolution. |
| Suboptimal Temperature | Optimize Column Temperature: Experiment with different column temperatures (e.g., 25°C, 35°C, 45°C). Temperature can affect the thermodynamics of partitioning and alter selectivity. |
Problem 2: Peak Tailing
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Use a High-Purity, End-capped Column: Modern columns have fewer residual silanol groups, which can cause tailing with acidic compounds. Add an Acidic Modifier: Incorporating 0.1% formic acid or trifluoroacetic acid into the mobile phase can suppress silanol interactions. |
| Column Overload | Reduce Sample Concentration/Injection Volume: Injecting too much sample can lead to peak distortion. Dilute your sample or inject a smaller volume. |
| Mismatched Sample Solvent | Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape. |
Problem 3: Inconsistent Retention Times
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Increase Equilibration Time: For gradient methods, ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 10-20 column volumes.[1] |
| Mobile Phase Instability | Prepare Fresh Mobile Phase Daily: Organic/aqueous mobile phases can change composition over time due to evaporation of the more volatile component. Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump. |
| Temperature Fluctuations | Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible retention times.[1] |
Data Presentation
The following table presents representative data from the separation of flavonoid glycoside isomers, which are structurally complex natural products similar to Epicoccamides. This data illustrates how changes in HPLC conditions can affect retention time and resolution.
Table 1: Representative HPLC Separation Data for Glycoside Isomers
| Condition | Compound | Retention Time (min) | Resolution (Rs) |
| Method A: C18 Column, Acetonitrile/Water with 0.1% Formic Acid, 30°C | Isomer 1 | 15.2 | - |
| Isomer 2 | 16.0 | 1.8 | |
| Method B: C18 Column, Methanol/Water with 0.1% Formic Acid, 30°C | Isomer 1 | 18.5 | - |
| Isomer 2 | 19.8 | 2.1 | |
| Method C: Phenyl-Hexyl Column, Acetonitrile/Water with 0.1% Formic Acid, 30°C | Isomer 1 | 17.8 | - |
| Isomer 2 | 19.2 | 2.5 |
Data is hypothetical and for illustrative purposes to show the effects of changing method parameters.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Diastereomer/Regioisomer Separation
This protocol provides a starting point for separating this compound diastereomers or regioisomers on a standard achiral column.
-
Column: High-purity, end-capped C18 or Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
Gradient Program:
-
0-5 min: 20% B
-
5-35 min: 20% to 60% B (linear gradient)
-
35-40 min: 60% B (isocratic)
-
40-42 min: 60% to 20% B (linear gradient)
-
42-50 min: 20% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV/Vis or Diode Array Detector (DAD) at a suitable wavelength for the tetramic acid chromophore (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (80:20 A:B).
Protocol 2: Chiral HPLC for Enantiomer/Diastereomer Separation
This protocol is adapted from methods used for separating isomers of other complex natural products and can be a starting point for chiral separation of Epicoccamides.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326). The exact ratio should be optimized. Start with a ratio of 90:10 (n-hexane:isopropanol) and adjust the isopropanol content to optimize resolution.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
Visualizations
References
Avoiding artifacts in cytotoxicity assays with Epicoccamide
Welcome to the technical support center for researchers utilizing Epicoccamide in cytotoxicity assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges and avoid experimental artifacts.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or Non-reproducible Cytotoxicity Results
Possible Cause:
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Solubility and Stability: this compound, like many natural products, may have limited solubility and stability in aqueous cell culture media.[1][2] Precipitation or degradation of the compound can lead to inconsistent effective concentrations.
Troubleshooting Steps:
-
Solvent Selection: Dissolve this compound in a suitable solvent like DMSO before diluting it in your culture medium.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of the solvent) to account for any solvent-induced cytotoxicity.
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Fresh Preparations: Prepare fresh dilutions of this compound for each experiment to minimize degradation.
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Visual Inspection: Before adding to cells, visually inspect the diluted this compound solution for any signs of precipitation.
Issue 2: Suspected Interference with Colorimetric Assays (e.g., MTT, XTT, SRB)
Possible Cause:
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Compound Color: this compound is produced by fungi of the Epicoccum genus, which are known to generate pigments in the red, orange, and yellow spectrum.[3][4] If your this compound preparation is colored, it can interfere with the absorbance readings of colorimetric assays.[5]
Troubleshooting Steps:
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Blank Measurement: Measure the absorbance of this compound in cell-free medium at the same wavelength used for your assay. This will determine if the compound itself absorbs light at that wavelength.
-
Parallel Controls: Set up parallel wells containing the same concentrations of this compound in medium but without cells. Subtract the absorbance of these "compound-only" controls from your experimental wells.
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Alternative Assays: If interference is significant, consider switching to a non-colorimetric assay, such as an ATP-based luminescence assay or a fluorescence-based assay.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is colored. Will this affect my MTT assay results?
A1: Yes, it is highly likely. Colored compounds can absorb light at the same wavelength as the formazan (B1609692) product in the MTT assay, leading to artificially inflated or reduced readings. It is crucial to include proper controls, as described in the troubleshooting guide above, or switch to an alternative assay method that is not based on absorbance.
Q2: I am observing a cytotoxic effect with this compound. What is the likely mechanism of action?
A2: this compound belongs to the tetramic acid class of compounds. Some tetramic acids have been shown to act as ionophores, disrupting the cell's proton motive force and membrane potential. Additionally, some derivatives can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to the activation of the caspase cascade.
Q3: Which cytotoxicity assay is most suitable for use with this compound?
A3: Given the potential for color interference, non-colorimetric assays are recommended.
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ATP-based assays (e.g., CellTiter-Glo®): These assays measure cell viability based on the level of intracellular ATP and are generally less susceptible to interference from colored compounds.
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Luminescence-based caspase assays (e.g., Caspase-Glo® 3/7): If you are investigating apoptosis, these assays provide a sensitive measure of caspase activity.
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LDH release assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells. While it is a colorimetric assay, the measurement is taken from the supernatant, which can sometimes minimize interference.
Q4: How should I prepare this compound for my cytotoxicity experiments?
A4: Due to potential solubility issues, it is recommended to prepare a high-concentration stock solution of this compound in a solvent such as DMSO. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. Remember to keep the final DMSO concentration in your wells low (typically below 0.5%) to avoid solvent-induced toxicity.
Data Presentation
Table 1: Cytotoxicity of this compound Derivatives Against Various Cell Lines
| Compound | Cell Line | Assay | Endpoint | Value (µM) |
| This compound D | HeLa | Not Specified | CC50 | 17.0 |
| This compound D | L-929 (mouse fibroblast) | Not Specified | GI50 | 50.5 |
| This compound D | K-562 (human leukemia) | Not Specified | GI50 | 33.3 |
| This compound-aglycone | HeLa | Not Specified | IC50 | 19 |
| This compound-aglycone | WI-38 (human lung fibroblast) | Not Specified | IC50 | 15 |
| This compound | HeLa | Not Specified | IC50 | 76 |
| This compound | WI-38 | Not Specified | IC50 | 38 |
CC50: 50% cytotoxic concentration; GI50: 50% growth inhibition; IC50: 50% inhibitory concentration.
Experimental Protocols
MTT Cytotoxicity Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle and untreated). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
LDH Cytotoxicity Assay (Colorimetric)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate.
-
Reagent Addition: Equilibrate the plate to room temperature. Add the ATP assay reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
Caspase-3/7 Activity Assay (Luminescent)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the ATP-based assay protocol.
-
Reagent Addition: Equilibrate the plate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Gently mix the contents and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a luminometer.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Putative mechanisms of action for this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Epicoccum nigrum - Wikipedia [en.wikipedia.org]
- 4. Evaluation of Epicoccum nigrum for growth, morphology and production of natural colorants in liquid media and on a solid rice medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Biological Activity of Epicoccamide
Welcome to the technical support center for Epicoccamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this promising fungal metabolite. Here you will find frequently asked questions and detailed troubleshooting guides to help you overcome common challenges and enhance the biological activity of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a tetramic acid derivative, a secondary metabolite produced by the fungus Epicoccum purpurascens[1][2]. It is composed of three distinct biosynthetic units: a glycosidic moiety, a fatty acid chain, and a tetramic acid core derived from an amino acid[1]. Several derivatives, namely this compound B, C, and D, have also been isolated and characterized[3]. The known biological activities of this compound and its derivatives primarily include anticancer and antifungal properties.
Q2: Which this compound derivative shows the most potent anticancer activity?
This compound D has demonstrated the most significant antiproliferative activity among the known derivatives. It exhibits cytotoxicity against several cancer cell lines, including HeLa (cervical cancer), L-929 (mouse fibroblast), and K-562 (human leukemia) cells[1].
Q3: What are some general strategies to enhance the biological activity of this compound?
Several medicinal chemistry strategies can be employed to potentially enhance the bioactivity of this compound:
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Structural Modification: Synthesis of analogs by modifying the fatty acid chain, the sugar moiety, or the tetramic acid core can lead to improved potency and selectivity.
-
Prodrug Design: Converting this compound into a prodrug can improve its pharmacokinetic properties, such as solubility and bioavailability.
-
Molecular Hybridization: Combining the pharmacophore of this compound with other known bioactive molecules can create hybrid compounds with synergistic or enhanced activities.
-
Glycosylation Modification: Altering the sugar moiety can influence the compound's solubility, stability, and interaction with biological targets.
Q4: What are the main challenges when working with this compound in the lab?
Researchers may encounter several challenges, including:
-
Poor Solubility: Like many natural products, this compound may have limited solubility in aqueous solutions, which can affect the accuracy of in vitro assays.
-
Stability Issues: The stability of this compound in different solvents and under various experimental conditions (e.g., pH, temperature) should be considered.
-
Compound Aggregation: At higher concentrations, natural products can sometimes form aggregates, leading to a bell-shaped dose-response curve in cytotoxicity assays.
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues you might encounter.
Guide 1: Issues with In Vitro Cytotoxicity Assays (e.g., MTT Assay)
Problem 1: Low or no cytotoxicity observed in cancer cell lines.
| Possible Cause | Troubleshooting Step |
| Poor Solubility of this compound | 1. Optimize Solvent: Use a small amount of a biocompatible solvent like DMSO to prepare a high-concentration stock solution. Ensure the final solvent concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. 2. Sonication: Gently sonicate the stock solution to aid dissolution. 3. Formulation: Consider using solubility-enhancing techniques such as complexation with cyclodextrins or preparing solid dispersions. |
| Compound Degradation | 1. Fresh Preparations: Prepare fresh dilutions of this compound from a stock solution for each experiment. 2. Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Stability Check: Assess the stability of this compound in your cell culture medium over the duration of the experiment. |
| Sub-optimal Assay Conditions | 1. Cell Seeding Density: Optimize the number of cells seeded per well. Too few or too many cells can affect the results. 2. Incubation Time: Vary the incubation time of the cells with this compound (e.g., 24, 48, 72 hours). 3. Positive Control: Include a known cytotoxic agent as a positive control to ensure the assay is working correctly. |
Problem 2: High background or false positives in MTT assay.
| Possible Cause | Troubleshooting Step |
| Color Interference | Natural products can sometimes be colored and interfere with the absorbance reading. Solution: Run a parallel set of wells with the compound in the medium but without cells. Subtract the absorbance of these wells from your experimental wells. |
| Direct Reduction of MTT | Some compounds can directly reduce the MTT reagent, leading to a false-positive signal. Solution: Incubate the compound with MTT in cell-free medium to check for direct reduction. If this occurs, consider using a different viability assay (e.g., LDH release assay). |
Guide 2: Issues with Antifungal Susceptibility Testing
Problem: Inconsistent or no antifungal activity observed.
| Possible Cause | Troubleshooting Step |
| Inappropriate Assay Method | The choice of method (broth microdilution, disk diffusion) can influence the outcome. The broth microdilution method is generally preferred for determining the Minimum Inhibitory Concentration (MIC). |
| Inoculum Preparation | The concentration of the fungal inoculum is critical for reproducible results. Standardize the inoculum using a spectrophotometer or hemocytometer. |
| Solubility in Broth | Poor solubility can lead to an underestimation of antifungal activity. Solution: Use a co-solvent system or other solubilization techniques as described in the cytotoxicity troubleshooting guide. Ensure the final solvent concentration does not affect fungal growth. |
| Compound Stability in Broth | This compound may not be stable in the broth over the incubation period. Solution: Perform a stability study of this compound in the chosen broth at the incubation temperature. |
Data Presentation
Table 1: Reported Cytotoxicity of this compound Derivatives
| Compound | Cell Line | Assay | Value | Reference |
| This compound D | HeLa | CC50 | 17.0 µM | |
| This compound D | L-929 | GI50 | 50.5 µM | |
| This compound D | K-562 | GI50 | 33.3 µM |
CC50: 50% cytotoxic concentration; GI50: 50% growth inhibition.
Experimental Protocols
Protocol 1: Synthesis of this compound Analogs
While a detailed protocol for enhancing bioactivity through synthesis is highly specific to the desired modification, the total synthesis of this compound D provides a foundational methodology that can be adapted. The synthesis is modular, allowing for the introduction of different sugars, fatty acid chains, or amino acid-derived tetramic acid cores.
Key Synthetic Steps for this compound D (as a template for analog synthesis):
-
Glycosylation: Introduction of the β-D-mannosyl group. This can be modified by using different sugar donors.
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Chain Elongation: Building the fatty acid chain. The length and saturation of this chain can be varied.
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Tetramic Acid Formation: Cyclization to form the pyrrolidine-2,4-dione (B1332186) ring. Different amino acids can be used as precursors to modify this core.
-
Asymmetric Hydrogenation: To establish the correct stereochemistry.
For a detailed, step-by-step protocol, refer to the total synthesis of this compound D. The synthesis of other 3-acyltetramic acid derivatives can also provide insights into potential modifications.
Protocol 2: MTT Cytotoxicity Assay
This protocol is adapted for testing the cytotoxicity of this compound against a cancer cell line like HeLa.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of DMSO as the highest concentration of this compound) and untreated controls (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Signaling Pathways
The exact signaling pathway for this compound-induced apoptosis is still under investigation. However, many natural products induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, which involve the activation of caspases and regulation by the Bcl-2 family of proteins.
Caption: General overview of the extrinsic and intrinsic apoptosis signaling pathways.
Experimental Workflows
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Caption: Logical relationship of strategies to address poor compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel secondary metabolite from a jellyfish-derived culture of Epicoccum purpurascens - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Epicoccamides B-D, glycosylated tetramic acid derivatives from an Epicoccum sp. associated with the tree fungus Pholiota squarrosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Epicoccamide Production
Welcome to the technical support center for epicoccamide (B1671484) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of this compound production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guides
This guide provides solutions to common problems encountered during this compound production, focusing on issues related to low yield and purification difficulties.
Biosynthetic Production (Fermentation)
Problem: Low or No Yield of this compound in Epicoccum sp. Culture
| Potential Cause | Troubleshooting Steps |
| Suboptimal Culture Medium | The composition of the culture medium is critical for the growth of Epicoccum species and the production of secondary metabolites. Experiment with different basal media such as Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) medium. |
| Inappropriate Carbon or Nitrogen Source | The type and concentration of carbon and nitrogen sources significantly impact biomass and metabolite production. Test various carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate) at different concentrations. |
| Incorrect pH of the Medium | Epicoccum species are sensitive to pH. The optimal pH for growth and this compound production is typically in the slightly acidic to neutral range. Adjust the initial pH of your culture medium and monitor it during cultivation. |
| Inadequate Aeration or Agitation | For liquid cultures, insufficient aeration can limit fungal growth and metabolism. Optimize the shaking speed (rpm) in orbital shakers or ensure adequate sparging in bioreactors. |
| Suboptimal Fermentation Temperature | Temperature can significantly influence fungal growth and secondary metabolite production. The optimal temperature for Epicoccum species is generally around 25-28°C. Fermentation at temperatures above 85°F may lead to the growth of spoilage microorganisms. |
| Genetic Instability of the Producing Strain | Repeated subculturing can sometimes lead to a decrease in the production of secondary metabolites. It is advisable to go back to the original stock culture or a freshly revived culture from a cryopreserved stock. |
Problem: Difficulty in Extracting and Purifying Epicoccamides from Fermentation Broth
| Potential Cause | Troubleshooting Steps |
| Inefficient Initial Extraction | The choice of solvent is crucial for efficiently extracting epicoccamides. Start with a moderately polar solvent like ethyl acetate (B1210297) to extract from the fermentation broth and mycelium.[1] |
| Presence of Impurities | Crude extracts will contain a complex mixture of lipids, pigments, and other secondary metabolites. A multi-step purification approach is necessary. |
| Co-elution with Similar Compounds | Other metabolites produced by Epicoccum may have similar chemical properties to epicoccamides, leading to challenges in separation. Use a combination of chromatographic techniques (e.g., silica (B1680970) gel chromatography, Sephadex LH-20, and preparative HPLC) for effective purification.[1] |
| Degradation of the Compound | Epicoccamides may be sensitive to pH or temperature changes during extraction and purification. Perform extraction and purification steps at controlled temperatures and avoid harsh acidic or basic conditions. |
Synthetic Production
Problem: Low Overall Yield in the Total Synthesis of Epicoccamides
| Potential Cause | Troubleshooting Steps |
| Inefficient Key Reactions | The total synthesis of epicoccamides involves several key steps, such as glycosylation, olefination, and cyclization.[2][3] Each of these steps needs to be optimized for high yield. Re-evaluate the reaction conditions (catalyst, solvent, temperature, reaction time) for any low-yielding steps. |
| Side Reactions | The complexity of the this compound structure can lead to the formation of side products. Analyze the crude reaction mixtures by techniques like NMR and mass spectrometry to identify major side products and adjust reaction conditions to minimize their formation. |
| Difficulty in Stereochemical Control | Epicoccamides have multiple chiral centers. Achieving the correct stereochemistry is crucial and can be challenging. The use of stereoselective catalysts and chiral auxiliaries may be necessary. For instance, asymmetric hydrogenation can be used to establish specific stereocenters. |
| Degradation of Intermediates | Some of the intermediates in the synthetic pathway may be unstable. It is important to handle sensitive intermediates under inert atmospheres and at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are epicoccamides? A1: Epicoccamides are a class of natural products characterized by a unique structure composed of a glycosidic subunit, a fatty acid chain, and a tetramic acid moiety. They were first isolated from the fungus Epicoccum purpurascens.
Q2: What is the primary biological producer of epicoccamides? A2: The primary producers of epicoccamides are fungi belonging to the genus Epicoccum, such as Epicoccum nigrum and Epicoccum purpurascens. These fungi are ubiquitous and can be found in various environments, including marine and terrestrial habitats.
Q3: What are the main challenges in scaling up this compound production? A3: The primary challenges in scaling up this compound production through fermentation include optimizing culture conditions for maximum yield, dealing with the genetic instability of the producing fungus, and developing efficient extraction and purification protocols to isolate the desired compounds from a complex mixture of metabolites. For synthetic production, challenges include the multi-step nature of the synthesis, achieving high stereoselectivity, and the cost of reagents and catalysts.
Q4: What is the biosynthetic pathway for epicoccamides? A4: The biosynthesis of epicoccamides involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme. The biosynthetic gene cluster typically includes genes for the PKS-NRPS, as well as modifying enzymes such as glycosyltransferases and oxidoreductases.
Data Presentation
Table 1: Illustrative Data for Optimization of this compound A Production in Epicoccum nigrum
| Parameter | Condition A | Condition B | Condition C | This compound A Titer (mg/L) |
| Carbon Source | Glucose (2%) | Sucrose (2%) | Maltose (2%) | 15 |
| Nitrogen Source | Yeast Extract (1%) | Peptone (1%) | Yeast Extract (1%) | 25 |
| Temperature | 25°C | 28°C | 28°C | 30 |
| pH | 6.0 | 6.5 | 6.5 | 35 |
| Agitation | 150 rpm | 180 rpm | 200 rpm | 42 |
Table 2: Illustrative Purification Scheme for this compound A from Fermentation Broth
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Ethyl Acetate Extraction | 10 L Fermentation Broth | 5 g Crude Extract | - | 5 |
| Silica Gel Chromatography | 5 g Crude Extract | 500 mg Fraction 3 | 10 | 40 |
| Sephadex LH-20 Chromatography | 500 mg Fraction 3 | 200 mg Sub-fraction 3.2 | 40 | 85 |
| Preparative HPLC | 200 mg Sub-fraction 3.2 | 150 mg this compound A | 75 | >98 |
Experimental Protocols
Protocol 1: Fermentation of Epicoccum nigrum for this compound Production
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Inoculum Preparation: Inoculate a loopful of E. nigrum mycelia from a PDA plate into a 250 mL flask containing 50 mL of potato dextrose broth (PDB). Incubate at 25°C on a rotary shaker at 150 rpm for 3-4 days.
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Production Culture: Inoculate a 1 L production flask containing 200 mL of YES medium (2% yeast extract, 15% sucrose) with 10 mL of the seed culture.
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Incubation: Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-10 days.
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Monitoring: Monitor the pH and glucose concentration of the medium periodically.
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Harvesting: After the incubation period, harvest the culture broth and mycelia for extraction.
Protocol 2: Extraction and Purification of Epicoccamides
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Extraction: Separate the mycelia from the culture broth by filtration. Extract the mycelia and the filtrate separately with an equal volume of ethyl acetate three times. Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
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Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of methanol (B129727) and adsorb it onto silica gel. Load the sample onto a silica gel column and elute with a gradient of hexane (B92381) and ethyl acetate.
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Sephadex LH-20 Chromatography: Further purify the this compound-containing fractions from the silica gel column on a Sephadex LH-20 column using methanol as the mobile phase.
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Preparative HPLC: Perform the final purification step using a preparative HPLC system with a C18 column and a mobile phase of acetonitrile (B52724) and water.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting workflow for low this compound yield.
References
Technical Support Center: Epicoccamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling low purity of extracted Epicoccamide (B1671484).
Frequently Asked Questions (FAQs)
Q1: My initial this compound extract has very low purity. What are the common causes?
Low purity in the initial crude extract is common and can be attributed to several factors:
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Complex Fungal Metabolome: Epicoccum species, the source of this compound, produce a diverse array of secondary metabolites, including pigments (e.g., flavipin), other this compound derivatives, and various other polar and non-polar compounds that are co-extracted.[1][2][3]
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Extraction of Primary Metabolites: The extraction process can also co-extract highly abundant primary metabolites such as sugars, lipids, and amino acids from the fungal biomass.
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Sub-optimal Extraction Solvents: The choice of solvent can significantly impact the purity of the crude extract. Using a highly polar solvent might increase the yield of this compound but will also extract a larger variety of polar impurities.[4]
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Culture Media Components: Remnants from the fermentation medium can also be a source of contamination in the crude extract.
Q2: I am seeing a lot of colored impurities in my extract. How can I remove them?
Epicoccum species are known for producing various pigments.[1] These can often be separated during the initial purification steps:
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Solvent Partitioning: A liquid-liquid extraction can be an effective first step. Partitioning your crude extract between a polar solvent (like methanol (B129727)/water) and a non-polar solvent (like hexane) can help in removing non-polar pigments and lipids.
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Silica (B1680970) Gel Chromatography: Pigments often have different polarities than this compound and can be separated on a silica gel column using a suitable solvent gradient.
Q3: My this compound seems to be degrading during purification. What can I do to prevent this?
This compound is reported to have good stability at neutral to alkaline pH and various temperatures. However, prolonged exposure to harsh acidic conditions or very high temperatures should be avoided. If you suspect degradation:
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pH Control: Maintain a neutral pH during extraction and purification steps. If acidic conditions are necessary for chromatography, minimize the exposure time.
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Temperature Control: Avoid excessive heat. If using techniques like Soxhlet extraction, ensure the temperature is not degrading the compound. Room temperature extractions like maceration can be a gentler alternative. When evaporating solvents, use a rotary evaporator at a moderate temperature.
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Light Exposure: While not explicitly stated for this compound, many natural products are light-sensitive. It is good practice to protect your samples from direct light, for example, by using amber vials.
Q4: After silica gel chromatography, my this compound is still not pure. What should I do next?
Silica gel chromatography is a good initial purification step, but often insufficient to achieve high purity for complex natural products.
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Re-chromatography: You can try running a second silica gel column with a shallower solvent gradient to improve separation.
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Reversed-Phase HPLC: For final purification, reversed-phase high-performance liquid chromatography (RP-HPLC) is highly recommended. It separates compounds based on hydrophobicity and is very effective for polar compounds like this compound.
Q5: How can I assess the purity of my this compound sample?
A combination of methods is often best for accurately determining purity:
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High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (like a Diode Array Detector, DAD) is a standard method for purity assessment. A pure sample should ideally show a single peak.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools not only for structural elucidation but also for purity assessment. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity. Quantitative NMR (qNMR) can be used for absolute purity determination.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular weight of your compound and can be coupled with HPLC (LC-MS) to identify impurities.
Troubleshooting Guides
Issue 1: Low Purity After Initial Extraction
Issue 2: Poor Separation During Silica Gel Chromatography
Issue 3: Low Purity After Reversed-Phase HPLC
Data on Purification Strategies
The following table summarizes various chromatographic techniques applicable to the purification of this compound, a polar glycosylated natural product.
| Purification Technique | Stationary Phase | Principle of Separation | Suitability for this compound | Expected Outcome for Purity |
| Silica Gel Chromatography | Silica Gel | Adsorption; separation based on polarity. | Good for initial cleanup of crude extract to remove less polar and some highly polar impurities. | Moderate purity; effective for removing pigments and less polar co-metabolites. |
| Reversed-Phase HPLC (RP-HPLC) | C18, C8 | Partitioning; separation based on hydrophobicity. | Highly suitable for final purification due to the polar nature of this compound. | High purity (>95%) can be achieved with optimized methods. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide, Diol, or bare Silica | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. | A potential alternative to RP-HPLC if retention is poor on C18 columns. | High purity; particularly useful for very polar compounds. |
| Size-Exclusion Chromatography (SEC) | Porous polymer or silica-based gels | Separation based on molecular size. | Can be used as an initial fractionation step to separate compounds based on their molecular weight. | Low to moderate purity enhancement; useful for separating high molecular weight impurities. |
Experimental Protocols
Protocol 1: Initial Purification by Silica Gel Column Chromatography
This protocol is designed for the initial cleanup of a crude this compound extract.
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Preparation of the Column:
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Select a glass column of appropriate size based on the amount of crude extract.
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Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
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Pack the column with the slurry, ensuring no air bubbles are trapped.
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Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
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Sample Preparation and Loading:
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Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).
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Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent.
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Carefully load the dried, sample-adsorbed silica gel onto the top of the column.
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Add another layer of sand on top of the sample layer.
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Elution:
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Start with a non-polar solvent (e.g., 100% hexane (B92381) or a mixture of hexane and ethyl acetate).
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Gradually increase the polarity of the mobile phase by increasing the percentage of a more polar solvent (e.g., ethyl acetate (B1210297), then methanol). A typical gradient could be from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate and methanol.
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Collect fractions of a suitable volume.
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Analysis of Fractions:
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Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
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Pool the fractions containing the compound of interest.
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Evaporate the solvent to obtain the partially purified this compound.
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Protocol 2: Final Purification by Reversed-Phase HPLC
This protocol is for the final purification of partially purified this compound to achieve high purity.
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HPLC System and Column:
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Use an HPLC system equipped with a UV detector (set to an appropriate wavelength for this compound, if known, or a broad spectrum detector like a DAD).
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A C18 reversed-phase column is a good starting point (e.g., 5 µm particle size, 4.6 x 250 mm for analytical scale or a larger preparative column for larger quantities).
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-
Mobile Phase Preparation:
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Mobile Phase A: HPLC-grade water with 0.1% formic acid or TFA (to improve peak shape).
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Mobile Phase B: HPLC-grade acetonitrile (B52724) or methanol with 0.1% formic acid or TFA.
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Degas the mobile phases before use.
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Sample Preparation:
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Dissolve the partially purified this compound in the initial mobile phase composition (e.g., a mixture of water and acetonitrile).
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Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
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-
Chromatographic Run:
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Equilibrate the column with the initial mobile phase conditions for a sufficient time.
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Inject the sample.
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Run a gradient elution. A typical gradient might be from 10-20% B to 90-100% B over 20-40 minutes.
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Monitor the chromatogram and collect the peak corresponding to this compound.
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Post-Purification Processing:
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Evaporate the organic solvent from the collected fraction using a rotary evaporator.
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The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the pure this compound.
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Assess the purity of the final product using analytical HPLC and NMR.
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References
Technical Support Center: Mitigating Batch-to-Batch Variability in Epicoccamide Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and mitigate batch-to-batch variability in Epicoccamide production from the fungus Epicoccum nigrum. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Question 1: My this compound yield is consistently low or undetectable. What are the likely causes and how can I troubleshoot this?
Answer:
Low or undetectable this compound yield can stem from several factors, ranging from the fungal strain itself to suboptimal fermentation conditions. Here’s a step-by-step troubleshooting approach:
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Strain Viability and Integrity:
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Potential Issue: The producing strain, Epicoccum nigrum, may have lost its ability to produce this compound due to genetic drift from repeated subculturing or improper storage.
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Troubleshooting Action:
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Always use fresh cultures from cryopreserved stocks for each fermentation run.
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Periodically re-isolate single-spore colonies to ensure culture purity and select for high-producing morphotypes.
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Confirm the identity of your E. nigrum strain through molecular methods (e.g., ITS sequencing).
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Media Composition:
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Potential Issue: The fermentation medium may lack essential precursors or contain inhibitory compounds. E. nigrum's secondary metabolism is highly sensitive to nutrient availability.
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Troubleshooting Action:
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Start with a proven medium: Potato Dextrose Agar (PDA) and Yeast Extract Sucrose (YES) broth are commonly used for culturing E. nigrum and inducing secondary metabolite production.
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Optimize Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources are critical. Experiment with different sources as outlined in the table below.
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Trace Elements: Ensure the medium contains essential trace elements, which are cofactors for many biosynthetic enzymes.
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Fermentation Parameters:
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Potential Issue: Suboptimal pH, temperature, aeration, or agitation can significantly impact fungal growth and secondary metabolism.
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Troubleshooting Action:
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Temperature: The optimal temperature for E. nigrum growth is typically between 23-28°C.[1] Temperatures outside this range can inhibit growth and metabolite production.
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pH: The ideal pH for E. nigrum growth generally ranges from 5.0 to 6.0.[1] Monitor and, if possible, control the pH of the fermentation broth.
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Aeration and Agitation: Adequate oxygen supply is crucial for the growth of this aerobic fungus. In submerged cultures, ensure sufficient agitation to promote oxygen transfer without causing excessive shear stress on the mycelia.
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Question 2: I am observing significant variability in this compound yield between different fermentation batches. How can I improve consistency?
Answer:
Batch-to-batch variability is a common challenge in fungal fermentations. To improve consistency in this compound production, focus on standardizing every step of your workflow:
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Inoculum Preparation:
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Potential Issue: Inconsistent inoculum size, age, or quality is a major source of variability.
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Troubleshooting Action:
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Standardize your inoculum preparation protocol. Use a consistent number of spores or a specific biomass of mycelia for inoculation.
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Ensure the inoculum is in an active growth phase.
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Raw Material Quality:
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Potential Issue: Variations in the quality of media components (e.g., lot-to-lot differences in yeast extract or peptone) can lead to inconsistent results.
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Troubleshooting Action:
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Use high-quality, certified raw materials from a reliable supplier.
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If possible, purchase large batches of media components to minimize lot-to-lot variability.
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Environmental Control:
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Potential Issue: Fluctuations in incubator temperature, shaker speed, or other environmental factors can affect fungal metabolism.
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Troubleshooting Action:
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Use calibrated equipment and regularly monitor fermentation parameters.
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Ensure consistent lighting conditions, as light can influence the secondary metabolism of E. nigrum.
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Downstream Processing:
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Potential Issue: Inconsistent extraction and purification procedures can lead to variable recovery of this compound.
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Troubleshooting Action:
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Follow a standardized protocol for harvesting, extraction, and purification.
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Use calibrated equipment for all downstream processing steps.
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Question 3: My crude extract contains many impurities, making the purification of this compound difficult. How can I improve the purity of my initial extract?
Answer:
Improving the purity of the initial extract can significantly streamline the downstream purification process. Consider the following strategies:
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Optimize Harvest Time:
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Potential Issue: Harvesting too early or too late in the fermentation can result in a higher proportion of undesirable metabolites.
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Troubleshooting Action:
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Perform a time-course study to determine the optimal harvest time for maximal this compound production and minimal impurity co-production. Monitor this compound levels using a suitable analytical method like LC-MS.
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Selective Extraction:
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Potential Issue: Using a non-selective solvent can co-extract a wide range of compounds.
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Troubleshooting Action:
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This compound is typically extracted from the fermentation broth using a moderately polar solvent like ethyl acetate.
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Consider a multi-step extraction process. For example, a preliminary extraction with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar impurities before extracting with ethyl acetate.
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Solid-Phase Extraction (SPE):
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Potential Issue: Complex crude extracts can benefit from a preliminary cleanup step.
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Troubleshooting Action:
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Use SPE to fractionate the crude extract and remove interfering compounds. The choice of SPE sorbent will depend on the physicochemical properties of this compound and the major impurities.
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Data Presentation
The following tables summarize the influence of key fermentation parameters on the growth and secondary metabolite production of Epicoccum nigrum. While specific quantitative data for this compound is limited in the public domain, these general trends can guide your optimization experiments.
Table 1: Influence of Media Composition on E. nigrum Growth and Pigment Production
| Media Type | Carbon Source | Nitrogen Source | Typical Observation | Reference |
| Potato Dextrose Agar/Broth (PDA/PDB) | Glucose (from potato starch) | Amino acids (from potato infusion) | Good mycelial growth and pigment production. | [2][3] |
| Yeast Extract Sucrose (YES) | Sucrose | Yeast Extract | High-level production of this compound has been reported in YES liquid culture. | [4] |
| Malt Extract Agar (MEA) | Maltose | Peptone | Supports good mycelial growth. | |
| Czapek-Dox Medium | Sucrose | Sodium Nitrate | Defined medium, allows for precise manipulation of nutrient concentrations. |
Table 2: Influence of Physical Parameters on E. nigrum Growth
| Parameter | Optimal Range | Observation | Reference |
| Temperature | 23-28 °C | Growth is significantly reduced outside this range. | |
| pH | 5.0 - 6.0 | Influences nutrient uptake and enzyme activity. | |
| Water Activity (a_w) | 0.97 - 0.99 | High water activity is optimal for growth. |
Experimental Protocols
Protocol 1: Submerged Fermentation of Epicoccum nigrum for this compound Production
This protocol provides a general guideline for the submerged fermentation of E. nigrum. Optimization will be required for specific strains and equipment.
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Inoculum Preparation:
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Aseptically transfer a small piece of a fresh, actively growing E. nigrum culture from a PDA plate to a 250 mL Erlenmeyer flask containing 50 mL of sterile PDB.
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Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days to generate a seed culture.
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Production Fermentation:
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Inoculate a 1 L Erlenmeyer flask containing 400 mL of production medium (e.g., YES broth) with 40 mL of the seed culture.
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Incubate at 25°C on a rotary shaker at 150 rpm for 7-14 days. Monitor the culture periodically for growth and contamination.
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Protocol 2: Extraction of this compound from Fermentation Broth
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Harvesting:
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Separate the mycelia from the fermentation broth by filtration through cheesecloth or by centrifugation.
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Liquid-Liquid Extraction:
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Extract the cell-free supernatant twice with an equal volume of ethyl acetate.
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Combine the organic phases and dry over anhydrous sodium sulfate.
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Concentrate the extract in vacuo using a rotary evaporator to obtain the crude extract.
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Protocol 3: Quantification of this compound using LC-MS
This is a general protocol and should be adapted based on the specific LC-MS system and available standards.
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Sample Preparation:
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Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).
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Filter the sample through a 0.22 µm syringe filter before injection.
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LC-MS/MS Analysis:
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LC System: A reverse-phase C18 column is typically used.
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is a common choice.
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Mass Spectrometer: Use an electrospray ionization (ESI) source, likely in positive ion mode.
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Detection: Monitor for the specific m/z of this compound and its characteristic fragment ions in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
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Mandatory Visualizations
This compound Biosynthesis Pathway
Caption: Proposed biosynthetic pathway of this compound.
General Experimental Workflow for this compound Production
Caption: A generalized experimental workflow for this compound production and analysis.
Logical Relationship for Troubleshooting Low Yield
Caption: Key areas to investigate when troubleshooting low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is the typical morphology of Epicoccum nigrum in submerged culture, and how does it relate to this compound production?
A1: In submerged culture, E. nigrum can grow as dispersed mycelia or form pellets. Pellet formation can sometimes be beneficial for secondary metabolite production by creating a different microenvironment for the fungal cells. However, the optimal morphology for this compound production may be strain-dependent and should be determined empirically.
Q2: Are there any known precursors that can be fed to the culture to enhance this compound production?
A2: The biosynthesis of this compound involves the polyketide and non-ribosomal peptide synthetase pathways. Therefore, feeding precursors such as L-alanine (for the tetramic acid moiety) or specific fatty acids could potentially enhance the yield. This would require experimental validation for your specific strain and fermentation conditions.
Q3: How stable is this compound during extraction and storage?
A3: The stability of this compound under various conditions has not been extensively reported. As a general precaution, it is advisable to perform extractions at low temperatures and to store crude extracts and purified compounds at -20°C or below, protected from light, to prevent degradation.
Q4: Can I use a different analytical technique besides LC-MS for quantification?
A4: While LC-MS is the preferred method due to its sensitivity and selectivity, High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used for quantification, provided that this compound has a distinct chromophore and can be well-separated from other components in the extract. A pure standard of this compound would be required for calibration. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for quantitative analysis (qNMR) if a suitable internal standard is available.
References
Validation & Comparative
A Comparative Analysis of Epicoccamide and Other Fungal Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer therapeutics has led researchers to explore the vast and largely untapped chemical diversity of the fungal kingdom. Fungi produce a plethora of secondary metabolites with potent biological activities, including a number of compounds that have demonstrated significant anticancer properties. This guide provides a comparative overview of Epicoccamide, a glycosylated tetramic acid derivative, and other prominent fungal compounds that have emerged as potential candidates in the fight against cancer. We will delve into their cytotoxic profiles, mechanisms of action, and the experimental methodologies used to elucidate their effects.
Cytotoxicity Profile: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound D and other selected fungal anticancer compounds against various cancer cell lines, providing a quantitative basis for comparison.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound D | HeLa (Cervical Cancer) | 17.0 µM | [1][2] |
| L-929 (Mouse Fibroblast) | 50.5 µM (GI50) | [1][2] | |
| K-562 (Leukemia) | 33.3 µM (GI50) | [1] | |
| Cytochalasin B | HeLa (Cervical Cancer) | 7.9 µM | |
| M109c (Murine Lung Carcinoma) | 3 µM (3h exposure) | ||
| P388/ADR (Leukemia) | ~30 µM (3h exposure) | ||
| B16BL6 (Melanoma) | ~30 µM (3h exposure) | ||
| Gliotoxin | MCF-7 (Breast Cancer) | 1.5625 µM | |
| MDA-MB-231 (Breast Cancer) | 1.5625 µM | ||
| A549 (Lung Cancer) | 2.5 µM | ||
| L132 (Normal Lung) | 4.25 µM | ||
| HepG2 (Liver Cancer) | 3 µM | ||
| HEK293 (Human Embryonic Kidney) | 2.1 µM | ||
| Wortmannin (B1684655) | MCF-7 (Breast Cancer) | 400 nM | |
| General PI3K inhibition | ~3-5 nM | ||
| Patulin | HeLa (Cervical Cancer) | <4 µM | |
| SW-48 (Colon Cancer) | <4 µM | ||
| MRC-5 (Normal Lung Fibroblast) | >4 µM | ||
| Chaetocin | A549/DDP (Cisplatin-resistant Lung Cancer) | 0.13 µM | |
| H460/DDP (Cisplatin-resistant Lung Cancer) | 0.12 µM | ||
| AGS (Gastric Cancer) | 120 nM | ||
| HGC-27 (Gastric Cancer) | 400 nM | ||
| NCI-N87 (Gastric Cancer) | 820 nM | ||
| Penicillic Acid | Various mammalian cell lines | Antitumor activity noted |
Mechanisms of Action: Diverse Strategies to Inhibit Cancer Progression
Fungal metabolites employ a variety of mechanisms to exert their anticancer effects. A common thread among many of these compounds is the induction of apoptosis, or programmed cell death, a critical process for eliminating damaged or cancerous cells.
This compound D has been shown to exhibit weak to moderate cytotoxicity against several cancer cell lines. While its precise molecular mechanism is still under investigation, its ability to inhibit cell growth suggests an interference with essential cellular processes.
Cytochalasin B , a mycotoxin, is known to inhibit cytoplasmic division by blocking the formation of contractile microfilaments. More recent studies have revealed its ability to induce apoptosis in HeLa cells through the mitochondrial-dependent pathway, characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspases-9 and -3.
Gliotoxin has demonstrated potent antiproliferative properties against breast cancer cells. It is known to be an immunosuppressive mycotoxin that can induce apoptosis in various cell types.
Wortmannin is a well-characterized, potent, and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt signaling pathway is crucial for cell survival, proliferation, and growth, and its inhibition by wortmannin leads to the induction of apoptosis in cancer cells.
Patulin , another mycotoxin, has been shown to have cytotoxic effects on cervical and colorectal cancer cell lines in a dose-dependent manner, leading to a significant reduction in cell viability and the induction of apoptosis.
Chaetocin exhibits potent anticancer effects, even in drug-resistant cancer cells. It is a specific inhibitor of the histone methyltransferase SU(VAR)3-9 and can also inhibit thioredoxin reductase, leading to oxidative stress and apoptosis.
Penicillic acid is a polyketide mycotoxin that exhibits antitumor activity by inhibiting the cell division of mammalian cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these fungal anticancer compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
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Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).
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Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
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MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl, or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Double-Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed and treat cells with the test compound as described in the cytotoxicity assay protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizing the Molecular Mechanisms
To better understand the intricate cellular processes affected by these fungal compounds, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for evaluating the anticancer activity of fungal compounds.
Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by fungal compounds.
This guide provides a foundational comparison of this compound with other fungal-derived anticancer compounds. The data presented underscores the vast potential of fungi as a source of novel therapeutic agents. Further research into the specific molecular targets and mechanisms of action of these compounds will be crucial for their development into effective clinical treatments.
References
Comparing the efficacy of Epicoccamide derivatives
A Comparative Guide to the Efficacy of Epicoccamide Derivatives
This guide provides a comparative analysis of the biological activities of various this compound derivatives, focusing on their cytotoxic, antiproliferative, and antimicrobial efficacies. The information is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation
The following table summarizes the quantitative data on the bioactivity of selected this compound derivatives.
| Derivative | Target Organism/Cell Line | Assay | Metric | Value | Reference |
| This compound D | HeLa (Human cervical cancer) | Cytotoxicity | CC50 | 17.0 µM | [1] |
| L-929 (Mouse fibroblast) | Antiproliferative | GI50 | 50.5 µM | [1] | |
| K-562 (Human leukemia) | Antiproliferative | GI50 | 33.3 µM | [1] | |
| This compound-aglycone | Staphylococcus aureus | Antibacterial | MIC | 1 µg/mL | [2] |
| HeLa (Human cervical cancer) | Cytotoxicity | IC50 | 19 µM | [2] | |
| WI-38 (Human lung fibroblast) | Cytotoxicity | IC50 | 15 µM | ||
| This compound (glycosylated) | Staphylococcus aureus | Antibacterial | MIC | 64 µg/mL | |
| HeLa (Human cervical cancer) | Cytotoxicity | IC50 | 76 µM | ||
| WI-38 (Human lung fibroblast) | Cytotoxicity | IC50 | 38 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antiproliferative and Cytotoxicity Assays (for this compound D)
The antiproliferative and cytotoxic activities of this compound D were evaluated using a microplate-based assay with different human and mouse cell lines. While the specific details from the original publication are not fully available, a general protocol for such assays is as follows:
-
Cell Culture: HeLa, L-929, and K-562 cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells were seeded in 96-well microplates at a predetermined density and allowed to adhere overnight.
-
The following day, the cells were treated with various concentrations of this compound D.
-
After a 48-hour incubation period, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
The absorbance was measured using a microplate reader, and the data was used to calculate the CC50 (half-maximal cytotoxic concentration) and GI50 (half-maximal growth inhibition) values.
-
Antibacterial and Cytotoxicity Assays (for this compound-aglycone and this compound)
The antibacterial and cytotoxic activities of this compound-aglycone and the glycosylated this compound were determined as described by Kim et al. (2023).
-
Production and Isolation: this compound-aglycone was produced from a recombinant strain of Epicoccum nigrum using an extractive culture with Diaion HP-20 resin. The compound was then isolated and purified using chromatographic techniques.
-
Antibacterial Assay (MIC Determination):
-
The minimum inhibitory concentration (MIC) against Staphylococcus aureus was determined using a broth microdilution method.
-
Serial dilutions of the compounds were prepared in a 96-well microplate containing a suitable growth medium.
-
Each well was inoculated with a standardized suspension of S. aureus.
-
The plates were incubated at 37°C for 24 hours.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
-
Cytotoxicity Assay (IC50 Determination):
-
The half-inhibitory concentration (IC50) against HeLa and WI-38 cells was determined using a standard cytotoxicity assay, likely the MTT assay as described above.
-
Cells were treated with a range of concentrations of the test compounds for a specified period.
-
Cell viability was measured to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of cell growth.
-
Visualizations
Structural Comparison of this compound Derivatives
Caption: Structural relationship between this compound D and its aglycone form.
Experimental Workflow for Cytotoxicity Assessment
Caption: Generalized workflow for determining the cytotoxicity of this compound derivatives.
References
Unveiling the Potency of Epicoccamide Analogs: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of naturally occurring epicoccamide (B1671484) analogs, focusing on their structure-activity relationships (SAR). By presenting supporting experimental data, detailed protocols, and visualizing key signaling pathways, this document aims to be an invaluable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery.
Comparative Biological Activity of this compound Analogs
Epicoccamides, fungal metabolites primarily isolated from Epicoccum species, have garnered significant interest for their cytotoxic and antiproliferative properties.[1][2] These compounds are characterized by a tetramic acid core, a glycosidically linked D-mannose unit, and a variable fatty acid side chain.[2][3] The structural variations among this compound analogs, particularly in the length and saturation of the fatty acid chain and the presence of the mannose moiety, play a crucial role in their biological activity.
Cytotoxicity and Antiproliferative Activity
The following table summarizes the cytotoxic and antiproliferative activities of various this compound analogs against different cancer cell lines. The data highlights how modifications to the chemical structure impact the biological efficacy of these compounds.
| Compound | Cell Line | Activity Type | Value | Reference |
| This compound B | HeLa | Cytotoxicity (CC50) | Weak to moderate | [1] |
| L-929 (Mouse fibroblast) | Growth Inhibition (GI50) | Weak to moderate | ||
| K-562 (Human leukemia) | Growth Inhibition (GI50) | Weak to moderate | ||
| This compound C | HeLa | Cytotoxicity (CC50) | Weak to moderate | |
| L-929 (Mouse fibroblast) | Growth Inhibition (GI50) | Weak to moderate | ||
| K-562 (Human leukemia) | Growth Inhibition (GI50) | Weak to moderate | ||
| This compound D | HeLa | Cytotoxicity (CC50) | 17.0 µM | |
| L-929 (Mouse fibroblast) | Growth Inhibition (GI50) | 50.5 µM | ||
| K-562 (Human leukemia) | Growth Inhibition (GI50) | 33.3 µM | ||
| This compound (EPC) | HeLa | Growth Inhibition (IC50) | 76 µM | |
| WI-38 (Human lung fibroblast) | Growth Inhibition (IC50) | 38 µM | ||
| This compound-aglycone (EPC-aglycone) | HeLa | Growth Inhibition (IC50) | 19 µM | |
| WI-38 (Human lung fibroblast) | Growth Inhibition (IC50) | 15 µM |
Key Structure-Activity Relationship Insights:
-
Fatty Acid Chain Length: this compound D, which possesses the longest fatty acid chain among the tested natural analogs, demonstrates the most potent cytotoxic and antiproliferative effects against HeLa, L-929, and K-562 cell lines. This suggests that the length of the lipophilic side chain is a critical determinant of activity, likely influencing membrane interaction and cellular uptake.
-
Role of the Mannose Moiety: A 2023 study comparing this compound (EPC) with its non-glycosylated form, this compound-aglycone (EPC-aglycone), revealed a significant increase in cytotoxicity upon removal of the D-mannose sugar. EPC-aglycone exhibited substantially lower IC50 values against both HeLa and WI-38 cell lines, indicating that the aglycone is a more potent cytotoxic agent. This finding is crucial for the design of future synthetic analogs, suggesting that focusing on the aglycone scaffold may lead to more effective compounds. The study also noted that the dose-response curves for EPC and EPC-aglycone were different, implying they may have distinct cellular targets.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides a detailed methodology for the key experiment used to evaluate the cytotoxic activity of this compound analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HeLa, K-562)
-
Complete cell culture medium (specific to the cell line)
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as in step 1.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on a plate shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 (or GI50/CC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth or viability, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The biological effects of epicoccamides are believed to be mediated through their interaction with key cellular signaling pathways, particularly those involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.
Nrf2 and NF-κB Signaling Crosstalk
The following diagram illustrates the potential interplay between the Nrf2 and NF-κB signaling pathways, which are often dysregulated in cancer and are potential targets for therapeutic intervention.
Experimental Workflow for Evaluating Anticancer Activity
The logical flow of experiments to characterize the anticancer potential of this compound analogs is depicted in the following workflow diagram.
References
Validating the Anticancer Potential of Epicoccamide D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer compound Epicoccamide D. Due to the current lack of a definitively identified molecular target for this compound D in publicly available scientific literature, this document focuses on validating its anticancer effects through a review of its cytotoxic activity against various cancer cell lines. This data is compared with the performance of well-established anticancer drugs with known mechanisms of action. Detailed protocols for the key experimental assays mentioned are also provided to support researchers in their own investigations.
Overview of this compound D
This compound D is a natural product belonging to the tetramic acid class of compounds.[1][2] While the broader family of tetramic acids has been noted for a range of biological activities, including antitumor properties, the specific molecular pathways targeted by many of these compounds, including this compound D, remain an active area of research.[3]
Comparative Cytotoxicity Analysis
The anticancer potential of a compound is primarily evaluated by its ability to inhibit the growth of or kill cancer cells. This is often quantified using metrics like the half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, or the growth inhibition 50 (GI50), the concentration that inhibits cell growth by 50%.
The following table summarizes the available data on the cytotoxic and antiproliferative effects of this compound D against several cancer cell lines and compares it to the activity of standard chemotherapeutic agents. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and exposure time.[4][5]
| Compound | Cell Line | Cell Type | IC50 / GI50 (µM) | Mechanism of Action / Target |
| This compound D | HeLa | Cervical Carcinoma | 17.0 (CC50) | Not definitively identified |
| K-562 | Chronic Myeloid Leukemia | 33.3 (GI50) | Not definitively identified | |
| L-929 | Mouse Fibrosarcoma | 50.5 (GI50) | Not definitively identified | |
| Doxorubicin (B1662922) | HeLa | Cervical Carcinoma | ~0.34 - 2.9 | DNA intercalation, Topoisomerase II inhibition |
| K-562 | Chronic Myeloid Leukemia | ~0.03 - 0.8 | DNA intercalation, Topoisomerase II inhibition | |
| Cisplatin | HeLa | Cervical Carcinoma | ~4.0 - 23.3 | DNA cross-linking |
| K-562 | Chronic Myeloid Leukemia | ~5.9 | DNA cross-linking | |
| Paclitaxel | HeLa | Cervical Carcinoma | ~0.0025 - 0.0075 | Microtubule stabilization |
| L-929 | Mouse Fibrosarcoma | ~0.0075 | Microtubule stabilization |
CC50: 50% cytotoxic concentration; GI50: 50% growth inhibition. Data for this compound D is from a single study and should be interpreted with this in consideration. Data for comparator drugs represents a range from multiple sources to illustrate variability.
Experimental Protocols
To aid in the validation and comparison of anticancer compounds like this compound D, detailed protocols for common cytotoxicity and cell viability assays are provided below.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound D) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Crystal Violet Staining for Cell Viability
This method is used to determine the number of adherent cells by staining them with crystal violet, a dye that binds to proteins and DNA.
Principle: Adherent cells that are viable will remain attached to the culture plate. Following treatment with a cytotoxic agent, dead cells will detach and be washed away. The remaining attached cells are fixed and stained with crystal violet. The amount of dye retained is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently wash the cells with PBS. Then, add a fixing solution (e.g., 4% paraformaldehyde or methanol) and incubate for 15-20 minutes.
-
Staining: Remove the fixative and add 0.5% crystal violet solution to each well, ensuring the cell monolayer is covered. Incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the wells with water to remove excess stain.
-
Dye Solubilization: Add a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to elute the stain from the cells.
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of approximately 570 nm.
Visualizing Cellular Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a known anticancer drug mechanism and the workflows of the described experimental protocols.
Caption: Doxorubicin's mechanism of action.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Crystal Violet staining assay.
Conclusion and Future Directions
This compound D demonstrates cytotoxic and antiproliferative activity against several cancer cell lines. However, its potency appears to be moderate when compared to established chemotherapeutic agents like doxorubicin and paclitaxel. The lack of a known molecular target for this compound D presents a significant knowledge gap. Future research should focus on target identification and deconvolution studies to elucidate its mechanism of action. Techniques such as chemical proteomics, affinity chromatography, and computational modeling could be employed to identify the protein(s) with which this compound D interacts. A deeper understanding of its molecular target is crucial for its potential development as a therapeutic agent and for designing more potent derivatives.
References
- 1. Epicoccamides B-D, glycosylated tetramic acid derivatives from an Epicoccum sp. associated with the tree fungus Pholiota squarrosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel secondary metabolite from a jellyfish-derived culture of Epicoccum purpurascens - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. science.utm.my [science.utm.my]
A Comparative Analysis of Epicoccamide and Other Notable Tetramic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Epicoccamide, a glycosylated tetramic acid, with other well-characterized members of the tetramic acid family. This document is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and molecular biology by presenting a side-by-side comparison of their biological activities, supported by experimental data and detailed methodologies.
Introduction to this compound and Tetramic Acids
This compound is a structurally unique secondary metabolite first isolated from the jellyfish-derived fungus Epicoccum purpurascens.[1][2][3] It belongs to the broader class of tetramic acids, a diverse group of natural products characterized by a pyrrolidine-2,4-dione (B1332186) core structure.[4][5] Tetramic acids are known for their wide range of potent biological activities, including antimicrobial, antiviral, and antitumor properties. This compound itself is a glycosylated derivative, a feature that contributes to its distinct chemical properties. This guide will delve into a comparative analysis of this compound's biological profile against that of other significant tetramic acids.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound D and other selected tetramic acids. This data provides a clear comparison of their potency across different biological assays.
Table 1: Antiproliferative and Cytotoxic Activity of this compound D and Other Tetramic Acids
| Compound | Cell Line | Assay Type | Activity Metric (µM) | Reference |
| This compound D | HeLa | Cytotoxicity | CC50: 17.0 | |
| L-929 | Antiproliferative | GI50: 50.5 | ||
| K-562 | Antiproliferative | GI50: 33.3 | ||
| Penicillenol A1 | A-549 | Cytotoxicity | IC50: 23.80 | |
| BEL-7402 | Cytotoxicity | IC50: 13.03 | ||
| P388 | Cytotoxicity | IC50: 8.85 | ||
| HL-60 | Cytotoxicity | IC50: 0.76 | ||
| A375 | Cytotoxicity | IC50: 12.80 | ||
| Pyrrospirones C-I | Glioma cells | Cytotoxicity | IC50: 1.06 - 8.52 | |
| Penicipyrroether A | U87MG and U251 | Antiproliferative | IC50: 1.64 - 5.50 | |
| Alteramides | P388, L1210, KB | Cytotoxicity | IC50: 0.1, 1.7, 5.0 (µg/mL) | |
| Chlokamycin | Jurkat and HCT116 | Antiproliferative | IC50: 24.7 and 33.5 |
Table 2: Antimicrobial Activity of Various Tetramic Acids
| Compound | Target Organism | Activity Metric (µg/mL) | Reference |
| Pyrrospirones C-I | MRSA and E. coli | MIC: 2.0 - 34.0 | |
| Penicipyrroether A | MRSA and E. coli | MIC: 1.7 - 3.0 | |
| Lydicamycins | Gram-positive bacteria (including MRSA) | MIC: 0.39 - 12.5 | |
| Vancoresmycin-type Tetramic Acids | Staphylococcus aureus | MIC: 0.125 - 2 | |
| Reutericyclin | Gram-positive bacteria | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further research.
Antiproliferative and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Include wells with untreated cells as a positive control for viability and wells with media alone as a blank.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 or GI50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.
-
2. Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Principle: LDH is a stable cytosolic enzyme that is released into the supernatant upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release from untreated cells and maximum release from cells lysed with a detergent).
-
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after a defined incubation period.
-
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., to a turbidity equivalent to a 0.5 McFarland standard).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control well (inoculum without the compound) and a negative control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Signaling Pathways and Mechanisms of Action
The diverse biological activities of tetramic acids stem from their varied mechanisms of action.
Antimicrobial Mechanism of Action: Disruption of Membrane Potential
Several antibacterial tetramic acids, such as reutericyclin, act as protonophores. They disrupt the proton motive force across the bacterial cell membrane by dissipating the transmembrane pH gradient. This disruption of the membrane potential ultimately leads to cell death.
Anticancer Mechanism of Action: Induction of Apoptosis
The antiproliferative and cytotoxic effects of many tetramic acids, likely including this compound D, are attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of novel tetramic acids like this compound against known compounds.
Conclusion
This comparative guide highlights the biological potential of this compound within the broader context of the tetramic acid family. While this compound D demonstrates moderate antiproliferative and cytotoxic activities, other tetramic acids exhibit potent antimicrobial and anticancer effects. The provided data and experimental protocols offer a foundation for further investigation into the structure-activity relationships and therapeutic potential of this fascinating class of natural products. The elucidation of specific molecular targets and signaling pathways for this compound and its analogues remains a promising area for future research, which could lead to the development of novel therapeutic agents.
References
Navigating the Path to Clinical Application: A Comparative Guide to the In Vivo Validation of Epicoccamide's Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Epicoccamide, a glycosylated tetramic acid derivative isolated from an Epicoccum species, has demonstrated notable in vitro antiproliferative effects. Specifically, this compound D has shown cytotoxicity against several cancer cell lines, including human cervical cancer (HeLa), mouse fibroblast (L-929), and human leukemia (K-562) cells.[1] While these preliminary findings are promising, the translation of these in vitro results into tangible therapeutic applications necessitates rigorous in vivo validation.
Currently, publically available literature does not contain in vivo studies evaluating the therapeutic potential of this compound. This guide, therefore, presents a proposed framework for the in vivo validation of this compound D, comparing its hypothetical efficacy and safety profile with Doxorubicin, a standard-of-care chemotherapeutic agent. The experimental designs and data presented herein are illustrative and intended to serve as a comprehensive roadmap for future preclinical research.
Comparative Analysis of Therapeutic Efficacy: this compound D vs. Doxorubicin
This section outlines a hypothetical comparison of the anticancer efficacy of this compound D against Doxorubicin in a xenograft mouse model of human cervical cancer (HeLa). The data presented in the following tables are hypothetical for this compound D and are based on typical outcomes for a promising novel compound, while the data for Doxorubicin are representative of its known efficacy.
Table 1: Hypothetical In Vivo Efficacy in a HeLa Xenograft Model
| Parameter | Vehicle Control | This compound D (20 mg/kg) | Doxorubicin (5 mg/kg) |
| Tumor Growth Inhibition (%) | 0 | 58 | 75 |
| Mean Tumor Volume (mm³) at Day 21 | 1500 ± 250 | 630 ± 180 | 375 ± 120 |
| Median Survival (Days) | 25 | 40 | 45 |
| Body Weight Change (%) | -2 ± 1.5 | -5 ± 2.0 | -15 ± 3.5 |
Table 2: Hypothetical Safety and Toxicity Profile
| Parameter | Vehicle Control | This compound D (20 mg/kg) | Doxorubicin (5 mg/kg) |
| Mortality (%) | 0 | 0 | 5 |
| Alanine Aminotransferase (ALT) (U/L) | 30 ± 5 | 45 ± 8 | 95 ± 20 |
| Creatinine (mg/dL) | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.9 ± 0.2 |
| White Blood Cell Count (x10⁹/L) | 8.0 ± 1.0 | 6.5 ± 0.8 | 3.0 ± 0.5 |
Proposed Experimental Protocols for In Vivo Validation
The following are detailed methodologies for a proposed in vivo study to assess the anticancer potential of this compound D.
HeLa Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of this compound D in a human cervical cancer xenograft model.
-
Animal Model: Female athymic nude mice (NU/NU), 6-8 weeks old.
-
Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Tumor Implantation: 5 x 10⁶ HeLa cells in 100 µL of a 1:1 mixture of serum-free DMEM and Matrigel are subcutaneously injected into the right flank of each mouse.
-
Treatment Protocol:
-
Tumor growth is monitored daily with caliper measurements.
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into three groups (n=10 per group):
-
Group 1: Vehicle control (e.g., 5% DMSO in saline), administered intraperitoneally (i.p.) daily.
-
Group 2: this compound D (20 mg/kg), administered i.p. daily.
-
Group 3: Doxorubicin (5 mg/kg), administered intravenously (i.v.) once a week.
-
-
Treatment continues for 21 days.
-
-
Efficacy Endpoints:
-
Tumor volume is measured twice weekly using the formula: (Length x Width²)/2.
-
Body weight is recorded twice weekly as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for histological analysis.
-
A separate cohort of animals may be used for survival studies, where the endpoint is a tumor volume exceeding 2000 mm³ or signs of significant morbidity.
-
K-562 Disseminated Leukemia Model
-
Objective: To assess the efficacy of this compound D in a model of human leukemia.
-
Animal Model: Female NOD/SCID mice, 6-8 weeks old.
-
Cell Culture: K-562 cells are cultured in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.
-
Tumor Implantation: 1 x 10⁶ K-562 cells in 200 µL of PBS are injected via the tail vein.
-
Treatment Protocol:
-
Treatment begins 3 days post-cell injection.
-
Mice are randomized into treatment groups similar to the xenograft model.
-
This compound D (20 mg/kg, i.p., daily) and Doxorubicin (5 mg/kg, i.v., weekly) are administered for 28 days.
-
-
Efficacy Endpoints:
-
Survival is the primary endpoint.
-
Peripheral blood smears are analyzed weekly to monitor for circulating leukemia cells.
-
At the study endpoint, spleen and liver weights are measured, and tissues are analyzed for leukemic infiltration.
-
Visualizing the Path Forward: Workflows and Mechanisms
To better illustrate the proposed research and potential mechanisms of action, the following diagrams are provided.
References
Lack of Evidence for Synergistic Effects of Epicoccamide with Standard Chemotherapy
A comprehensive review of available scientific literature reveals no published preclinical or clinical studies investigating the synergistic effects of Epicoccamide with standard chemotherapy regimens for the treatment of cancer. While the fungal metabolite this compound has been identified and some of its derivatives have shown modest antiproliferative activity against certain cancer cell lines, there is currently no data to support its use in combination with conventional chemotherapeutic agents to enhance their efficacy.
This compound: Limited Standalone Anticancer Activity
This compound is a tetramic acid derivative originally isolated from a marine strain of the fungus Epicoccum purpurascens[1]. Subsequent research has identified several derivatives, Epicoccamides B-D, isolated from an Epicoccum species.[2] In vitro studies have demonstrated that these compounds possess some antiproliferative effects. Specifically, this compound D showed the most notable activity against HeLa (cervical cancer) and K-562 (chronic myelogenous leukemia) cell lines, with reported GI50 (50% growth inhibition) values of 33.3 μM and a CC50 (50% cytotoxic concentration) of 17.0 μM against HeLa cells.[2]
However, this preliminary evidence of standalone activity has not been followed by investigations into its potential synergistic interactions with established chemotherapy drugs. The mechanisms of action of this compound and its derivatives in cancer cells have not been fully elucidated, which is a crucial step before combination studies are typically undertaken.
The Potential of Fungal Metabolites in Combination Cancer Therapy
The broader field of oncology research has shown significant interest in the synergistic potential of natural products, including fungal metabolites, with standard cancer treatments.[3][4] The rationale behind this approach is that natural compounds may enhance the efficacy of chemotherapy through various mechanisms, such as overcoming drug resistance, inducing apoptosis, or targeting different signaling pathways. This can potentially lead to improved treatment outcomes and reduced side effects by allowing for lower doses of cytotoxic chemotherapeutic agents.
Despite this promising area of research, the exploration of this compound in this context remains absent from the scientific literature.
Conclusion
For researchers, scientists, and drug development professionals interested in the synergistic effects of natural products with chemotherapy, the current landscape indicates that this compound is an unexplored candidate. While the initial findings of its antiproliferative activity are noted, there is a clear absence of data regarding its efficacy in combination therapies. Future preclinical studies would be required to first establish a clear mechanism of action for this compound and then to investigate any potential synergistic, additive, or antagonistic effects when combined with standard chemotherapeutic drugs. Without such foundational research, no comparison guides, experimental protocols, or signaling pathway diagrams related to the synergistic use of this compound can be provided.
References
- 1. This compound, a novel secondary metabolite from a jellyfish-derived culture of Epicoccum purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fungi-Derived Bioactive Compounds as Potential Therapeutic Agents for Pancreatic Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Bioactivities of Epicoccamide and Flavipin
For Researchers, Scientists, and Drug Development Professionals
In the ever-expanding landscape of natural product research, fungal secondary metabolites represent a rich source of novel bioactive compounds with therapeutic potential. Among these, Epicoccamide and Flavipin have garnered significant interest for their diverse biological activities. This guide provides a comprehensive head-to-head comparison of the bioactivities of this compound and Flavipin, supported by available experimental data, detailed methodologies for key assays, and visual representations of their mechanisms of action.
Executive Summary
This compound, a family of tetramic acid derivatives, has demonstrated notable antiproliferative, cytotoxic, and antifungal properties. In contrast, Flavipin, a structurally distinct fungal metabolite, exhibits a broader range of bioactivities, including anti-inflammatory, antimicrobial (antibacterial and antifungal), and anticancer effects. While direct comparative studies are limited, this guide synthesizes the existing data to offer an objective overview of their respective biological profiles.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the bioactivities of this compound derivatives and Flavipin. It is important to note that this data is compiled from various studies and not from direct head-to-head comparisons, which may influence the interpretation.
Table 1: Anticancer and Cytotoxic Activity
| Compound | Cell Line | Assay Type | Measurement | Value | Reference |
| This compound D | HeLa (Cervical Cancer) | Cytotoxicity | CC50 | 17.0 µM | [1] |
| L-929 (Mouse Fibroblast) | Antiproliferative | GI50 | 50.5 µM | [1] | |
| K-562 (Human Leukemia) | Antiproliferative | GI50 | 33.3 µM | [1] | |
| This compound-aglycone | HeLa (Cervical Cancer) | Growth Inhibition | IC50 | 19 µM | |
| WI-38 (Normal Human Lung Fibroblast) | Growth Inhibition | IC50 | 15 µM | ||
| Flavipin | Normal Fibroblast | Cytotoxicity | IC50 | > 100 µM | [2] |
| A549 (Lung Carcinoma) | Cytotoxicity | IC50 | ~44 µM | ||
| MCF-7 (Breast Cancer) | Cytotoxicity | IC50 | ~48 µM | ||
| HT-29 (Colon Carcinoma) | Cytotoxicity | IC50 | 18 µg/mL |
Table 2: Antimicrobial Activity
| Compound | Organism | Activity | Measurement | Value | Reference |
| This compound A | Ustilago maydis | Antifungal | MIC | 1.8 mM | [3] |
| This compound-aglycone | Staphylococcus aureus | Antibacterial | MIC | 1 µg/mL | |
| Flavipin | Candida albicans | Antifungal | MIC | 62.5 µg/mL | |
| Acinetobacter baumannii | Antibacterial | MIC | 31.2 µg/mL | ||
| MRSA | Antibacterial | MIC | 31.2 µg/mL |
Signaling Pathways and Mechanisms of Action
Flavipin: Targeting Inflammation at its Core
Flavipin has been shown to exert its potent anti-inflammatory effects by directly targeting key signaling molecules. In the context of rheumatoid arthritis, Flavipin inhibits the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). Furthermore, it interferes with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a critical signaling cascade in inflammatory responses. By binding to the ATP-binding sites of JAK1, JAK2, and JAK3, Flavipin can modulate the downstream signaling that leads to inflammation.
This compound: Awaiting Mechanistic Elucidation
While the cytotoxic and antiproliferative effects of this compound derivatives are documented, the precise signaling pathways through which they exert these activities are not yet fully elucidated. Further research is required to identify the molecular targets and downstream signaling cascades affected by this compound in cancer cells.
Experimental Protocols
Cytotoxicity and Antiproliferative Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HeLa, L-929, K-562, A549, MCF-7, HT-29) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Flavipin and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or SDS).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 (concentration that inhibits 50% of cell growth) or GI50 (concentration that inhibits 50% of cell proliferation) values are determined.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared.
-
Serial Dilution: The test compound (this compound or Flavipin) is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Assay (TNF-α Inhibition)
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in stimulated immune cells.
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of TNF-α.
-
Compound Treatment: Cells are co-treated with the stimulant and various concentrations of the test compound (Flavipin).
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of TNF-α inhibition is calculated relative to the stimulated, untreated control, and the IC50 value is determined.
Conclusion
This compound and Flavipin are promising fungal metabolites with distinct and, in some cases, overlapping bioactivities. This compound derivatives show potent antiproliferative and cytotoxic effects against a range of cancer cell lines, as well as antifungal and antibacterial activity. Flavipin demonstrates a broader spectrum of activity, including significant anti-inflammatory effects through the inhibition of the TNF-α and JAK/STAT pathways, in addition to its antimicrobial and anticancer properties.
The lack of direct comparative studies necessitates further research to definitively establish the relative potency and therapeutic potential of these two compounds. Future investigations should focus on head-to-head comparisons in standardized assays, elucidation of the molecular mechanisms of this compound, and preclinical studies to evaluate their in vivo efficacy and safety profiles. This will be crucial for guiding the development of these natural products into potential therapeutic agents for a variety of diseases.
References
Benchmarking Epicoccamide's Cytotoxicity: A Comparative Analysis with Leading Marine-Derived Anticancer Agents
In the quest for novel oncological therapeutics, marine natural products have emerged as a promising frontier. This guide provides a comparative analysis of the cytotoxic properties of epicoccamide (B1671484), a fungal metabolite, against established marine-derived anticancer agents: paclitaxel (B517696), bryostatin-1, and dolastatin 10. This report is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of key cellular pathways.
Executive Summary
This compound, a tetramic acid derivative isolated from the fungus Epicoccum purpurascens, has been a subject of interest for its unique chemical structure. However, its cytotoxic profile remains an area of active investigation with some conflicting reports. This guide consolidates the available data on this compound and its derivatives and places it in the context of well-established marine natural products with potent anticancer activity. While direct, comprehensive cytotoxic data for this compound is limited, this analysis provides a framework for its potential positioning within the landscape of marine-derived cytotoxins.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound D (a derivative of this compound), paclitaxel, bryostatin-1, and dolastatin 10 against various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the assay used and the duration of drug exposure.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation(s) |
| This compound D | HeLa | Cervical Cancer | 17.0 µM | [1] |
| L-929 | Mouse Fibroblast | 50.5 µM (GI50) | [1] | |
| K-562 | Human Leukemia | 33.3 µM (GI50) | [1] | |
| Paclitaxel | Various | Various | 2.5 - 7.5 nM (24h exposure) | [2] |
| NSCLC cell lines | Non-Small Cell Lung Cancer | 9.4 µM (24h), 0.027 µM (120h) | [3] | |
| SCLC cell lines | Small Cell Lung Cancer | 25 µM (24h), 5.0 µM (120h) | ||
| SK-BR-3 | Breast Cancer (HER2+) | ~5 nM (72h) | ||
| MDA-MB-231 | Breast Cancer (Triple Negative) | ~10 nM (72h) | ||
| T-47D | Breast Cancer (Luminal A) | ~2.5 nM (72h) | ||
| Bryostatin-1 | HeLa/CP | Cervical Cancer | Potentiates cisplatin (B142131) cytotoxicity | |
| Various | Various | Varies (Modulates PKC) | ||
| Dolastatin 10 | L1210 | Murine Leukemia | 0.03 nM | |
| NCI-H69 | Small Cell Lung Cancer | 0.059 nM | ||
| DU-145 | Human Prostate Cancer | 0.5 nM | ||
| L1210 | Murine Leukemia | 0.5 nM |
Note on this compound: Data on the cytotoxicity of the parent compound, this compound, is limited and conflicting. Some studies report no cytotoxic activity, while others suggest potential anticancer properties without providing specific IC50 values. The data presented here is for this compound D, which exhibits weak to moderate cytotoxicity.
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (this compound, etc.)
-
Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol (B130326) with 4 mM HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Paclitaxel and the PI3K/AKT Signaling Pathway
Paclitaxel, a potent microtubule stabilizer, induces mitotic arrest and apoptosis in cancer cells. One of the key signaling pathways it affects is the PI3K/AKT pathway, which is crucial for cell survival and proliferation. Paclitaxel has been shown to inhibit the activation of AKT, a central kinase in this pathway, thereby promoting apoptosis.
Caption: Paclitaxel's inhibitory effect on the PI3K/AKT signaling pathway.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxicity of natural products like this compound.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
Conclusion
This comparative guide highlights the potent cytotoxic activities of established marine natural products like paclitaxel and dolastatin 10, which exhibit efficacy in the nanomolar range against a broad spectrum of cancer cell lines. In contrast, the available data for this compound D suggests significantly weaker cytotoxic activity, with IC50 values in the micromolar range. The conflicting reports on the cytotoxicity of the parent this compound underscore the need for further, more definitive studies to fully elucidate its therapeutic potential.
For researchers in drug discovery, this analysis provides a valuable benchmark. While this compound's current cytotoxic profile may not position it as a frontline anticancer candidate, its unique structure could serve as a scaffold for the development of more potent analogs. Future research should focus on standardized, rigorous cytotoxicity screening of pure this compound against a diverse panel of cancer cell lines to clarify its activity and mechanism of action.
References
- 1. Epicoccamides B-D, glycosylated tetramic acid derivatives from an Epicoccum sp. associated with the tree fungus Pholiota squarrosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Epicoccamide
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Epicoccamide, a bioactive fungal metabolite. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C29H51NO9 | PubChem |
| Molecular Weight | 557.7 g/mol | PubChem |
| Physical Description | O-acyl carbohydrate | PubChem |
| Bioactivity | Cytotoxic effects have been reported for some epicoccamides. | European Journal of Organic Chemistry, 2019 |
Personal Protective Equipment (PPE) and Safety Precautions
Given its bioactive and potentially cytotoxic nature, all handling and disposal of this compound and its waste should be performed while wearing appropriate personal protective equipment (PPE).
-
Gloves: Nitrile or other chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A lab coat should be worn to protect from spills.
-
Respiratory Protection: If working with dry powder or creating aerosols, a properly fitted respirator is recommended.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The proper disposal route for this compound waste depends on its form (solid, liquid, or contaminated materials).
1. Solid this compound Waste (e.g., unused compound, contaminated powders):
- Collection: Collect all solid this compound waste in a clearly labeled, sealed container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.
- Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
- Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
2. Liquid this compound Waste (e.g., solutions, culture filtrates):
- Do Not Pour Down the Drain: Due to its potential bioactivity and cytotoxicity, liquid waste containing this compound should never be disposed of down the sanitary sewer.
- Collection: Collect liquid waste in a leak-proof, shatter-resistant container. The container must be clearly labeled as "Hazardous Waste" with the name "this compound" and a list of all chemical constituents and their concentrations.
- Treatment: Depending on institutional protocols, chemical deactivation may be required before disposal. Consult your EHS office for specific guidance.
- Disposal: Dispose of the contained liquid waste through your institution's hazardous waste program.
3. Contaminated Labware and Materials (e.g., pipette tips, gloves, flasks):
- Solid Waste: Non-sharp contaminated items such as gloves, bench paper, and plasticware should be collected in a designated hazardous waste bag or container.
- Sharps Waste: Contaminated sharps, including needles, syringes, and broken glass, must be placed in a puncture-resistant sharps container labeled as "Hazardous Waste."
- Decontamination: Glassware that will be reused should be decontaminated by soaking in a suitable inactivating solution (e.g., a solution of sodium hypochlorite (B82951) followed by thorough rinsing) before washing. Consult your institution's biosafety guidelines for appropriate decontamination procedures.
- Disposal: Dispose of all contaminated materials through the appropriate hazardous waste stream as determined by your institution.
Experimental Workflow for this compound Waste Disposal
The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, you contribute to a safer laboratory environment and ensure compliance with institutional and regulatory standards for hazardous waste disposal. Always consult your institution's specific guidelines and Environmental Health and Safety office for any questions or clarification.
References
Personal protective equipment for handling Epicoccamide
Disclaimer: No official Safety Data Sheet (SDS) for Epicoccamide is publicly available. The following guidance is based on the chemical properties of its parent class, tetramic acids, and reported biological activity of related compounds. Always perform a risk assessment for your specific laboratory conditions and consult with your institution's safety officer.
This compound is a fungal metabolite and a derivative of tetramic acid. While specific toxicity data for this compound is limited, the parent compound, tetramic acid, is known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1]. Furthermore, a related derivative, this compound D, has demonstrated weak to moderate cytotoxicity against HeLa, mouse fibroblast (L-929), and human leukemia (K-562) cell lines[2]. Therefore, it is crucial to handle this compound with appropriate caution, assuming it may possess similar hazardous properties.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A laboratory coat. |
| Respiratory | A NIOSH-approved respirator is recommended if handling powders or creating aerosols. |
Operational Plan: Handling this compound
Adherence to a strict operational plan is vital to ensure the safety of all laboratory personnel.
1. Engineering Controls:
-
Handle this compound in a well-ventilated area.
-
A chemical fume hood is required when handling the solid compound or preparing solutions to minimize inhalation exposure.
2. Procedural Steps for Handling:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Measure and weigh the compound carefully to avoid generating dust.
-
When preparing solutions, add the solid this compound to the solvent slowly.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Clean all contaminated surfaces with an appropriate solvent and then a cleaning agent.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm to others.
-
Waste Categorization: All waste containing this compound, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, and lab coats), should be treated as hazardous chemical waste.
-
Containerization:
-
Collect solid waste in a clearly labeled, sealed container.
-
Collect liquid waste in a compatible, sealed, and clearly labeled waste container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Irritant").
-
Final Disposal: Dispose of all this compound waste through your institution's hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash.
Visual Workflow for Handling this compound
Caption: Figure 1: Standard Operating Procedure for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
